molecular formula C30H32ClN7O2 B611368 Thz531 CAS No. 1702809-17-3

Thz531

Número de catálogo: B611368
Número CAS: 1702809-17-3
Peso molecular: 558.1 g/mol
Clave InChI: RUBYHLPRZRMTJO-MOVYNIQHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

THZ531 is a member of the class of indoles that is 5-chloro-4-(1H-indol-3-yl)-N-[(3R)-piperidin-3-yl]pyrimidin-2-amine in which the piperidine NH group is substituted by a 4-{[(2E)-4-(dimethylamino)but-2-enoyl]amino}benzoyl group. It is a first-in-class CDK12 and CDK13 covalent kinase inhibitor with IC50 of 158 nM and 69 nM, respectively. It has a role as an apoptosis inducer, an antineoplastic agent and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a member of indoles, an organochlorine compound, a N-acylpiperidine, an aminopyrimidine, an enamide, a secondary carboxamide and a secondary amino compound.
inhibits both CDK12 and CDK13;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN7O2/c1-37(2)15-6-10-27(39)34-21-13-11-20(12-14-21)29(40)38-16-5-7-22(19-38)35-30-33-18-25(31)28(36-30)24-17-32-26-9-4-3-8-23(24)26/h3-4,6,8-14,17-18,22,32H,5,7,15-16,19H2,1-2H3,(H,34,39)(H,33,35,36)/b10-6+/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYHLPRZRMTJO-MOVYNIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)N2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cellular Target of THZ531: A Covalent Inhibitor of CDK12 and CDK13

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

THZ531 is a first-in-class, selective, and covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), two key regulators of transcriptional elongation. By irreversibly binding to a unique cysteine residue outside the canonical kinase domain, this compound effectively abrogates their enzymatic activity. This inhibition leads to a significant reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, a critical mark for productive transcriptional elongation. Consequently, this compound treatment results in the downregulation of genes essential for the DNA damage response (DDR) and those associated with super-enhancers, ultimately inducing apoptosis and inhibiting cell proliferation in various cancer models. This technical guide provides a comprehensive overview of the cellular target and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Core Cellular Target and Mechanism of Action

The primary cellular targets of this compound are CDK12 and CDK13.[1][2][3][4] These kinases, in complex with their cyclin partner Cyclin K, play a crucial role in regulating gene transcription.[1] this compound is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target proteins.[1][2][5]

A co-crystal structure of this compound with the CDK12-Cyclin K complex revealed that it targets a cysteine residue located outside of the ATP-binding pocket of the kinase domain.[5][6][7] This unique binding mode contributes to its selectivity.

The inhibition of CDK12 and CDK13 by this compound has a direct impact on the process of transcriptional elongation. A key substrate of these kinases is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II). Specifically, CDK12 and CDK13 are responsible for phosphorylating the serine 2 residue (Ser2) within the heptapeptide repeats of the Pol II CTD.[1][6] This phosphorylation event is a hallmark of active, processive transcriptional elongation.[6]

By inhibiting CDK12/13, this compound leads to a dose-dependent reduction in Pol II CTD Ser2 phosphorylation.[1][3][6] This impairment of transcriptional elongation results in the premature termination of transcription for a subset of genes, particularly long genes and those involved in the DNA damage response (DDR), such as BRCA1 and FANCF.[6][8] Furthermore, genes associated with super-enhancers, which are critical for cell identity and oncogenic programs, are also highly sensitive to this compound treatment.[5][6] The ultimate cellular consequences of this compound treatment include the induction of apoptosis and a potent, irreversible reduction in cell proliferation.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.

Table 1: Biochemical Activity of this compound against Cyclin-Dependent Kinases

Kinase TargetIC50 (nM)Assay TypeReference
CDK12158Radiometric Kinase Assay[1][2][3][4]
CDK1369Radiometric Kinase Assay[1][2][3][4]
CDK78,500Radiometric Kinase Assay[1][2]
CDK910,500Radiometric Kinase Assay[1][2]

Table 2: Cellular Activity of this compound

Cell LineIC50 (nM) for Cell ProliferationAssay TypeReference
Jurkat50CellTiter-Glo[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Radiometric Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant CDK12 and CDK13.

Materials:

  • Recombinant CDK12/Cyclin K and CDK13/Cyclin K complexes

  • His-c-Myc (amino acids 17-167) or Pol II CTD-peptide as substrate

  • [γ-³²P]ATP

  • 5x Kinase Assay Buffer

  • This compound

  • EDTA

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 5x Kinase Assay Buffer, DTT, and the kinase substrate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the kinase complexes with the inhibitor for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for 15-90 minutes at 30°C.

  • Stop the reaction by adding EDTA.

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate IC50 values using non-linear regression analysis.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Jurkat)

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization solution (for MTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO for 72 hours.

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • For CellTiter-Glo assay:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature.

    • Add CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Normalize the data to the DMSO-treated control and calculate IC50 values using a dose-response curve fit.

Western Blot for Phospho-RNA Polymerase II (Ser2)

This experiment assesses the effect of this compound on the phosphorylation status of the Pol II CTD.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Pol II (Ser2), anti-total Pol II, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound Action

THZ531_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound CDK12_13 CDK12/13-Cyclin K This compound->CDK12_13 Covalent Inhibition PolII RNA Polymerase II (CTD) CDK12_13->PolII Phosphorylation of Ser2 pPolII_Ser2 p-Pol II (Ser2) (Elongating) PolII->pPolII_Ser2 Gene_Expression Transcription of DDR & SE Genes pPolII_Ser2->Gene_Expression Promotes Elongation Apoptosis Apoptosis Gene_Expression->Apoptosis Suppression Leads to

Caption: Mechanism of this compound leading to apoptosis.

Experimental Workflow for Assessing this compound Activity

THZ531_Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay Radiometric Kinase Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability (MTT/CTG) Treatment->Viability_Assay Western_Blot Western Blot (p-Pol II Ser2) Treatment->Western_Blot IC50_Cell Determine Cellular IC50 Viability_Assay->IC50_Cell Phospho_Change Assess Target Engagement Western_Blot->Phospho_Change

Caption: Workflow for this compound characterization.

References

A Technical Guide to the Covalent Inhibition of CDK12/13 by THZ531

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of THZ531, a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). It details the mechanism of action, quantitative biochemical and cellular data, key downstream effects, and the experimental protocols used for its characterization.

Executive Summary

This compound is a selective and potent inhibitor that covalently targets a unique cysteine residue located outside the canonical kinase domain of CDK12 and CDK13.[1][2] This irreversible binding leads to the suppression of kinase activity, primarily affecting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2).[1][3][4] The inhibition of CDK12/13-mediated transcription elongation disproportionately affects the expression of long genes, including those integral to the DNA Damage Response (DDR) pathway.[1][2][5] This targeted suppression of DDR genes creates a "BRCAness" phenotype in cancer cells, opening therapeutic avenues for synthetic lethality when combined with agents like PARP inhibitors.[6] This guide consolidates the critical data and methodologies associated with the study of this compound.

Covalent Binding Mechanism

This compound was rationally designed based on the scaffold of THZ1, a covalent inhibitor of CDK7.[1] While THZ1 also binds CDK12 and CDK13, modifications to the acrylamide-bearing substituent were made to improve selectivity for CDK12/13 over CDK7.[1]

The key feature of this compound's mechanism is its ability to form a covalent bond with a non-catalytic cysteine residue located on a C-terminal extension of the kinase domain.[1][7] In CDK12, this residue is Cysteine-1039 (Cys-1039).[1][8] The inhibitor occupies the ATP-binding pocket, and its flexible linker orients the acrylamide "warhead" to react irreversibly with the thiol group of this remote cysteine.[1] This covalent and irreversible engagement is crucial for its sustained inhibitory activity. The interaction was confirmed by a 2.7 Å co-crystal structure of this compound with the CDK12-cyclin K complex.[1]

G cluster_0 CDK12 Kinase Domain cluster_1 C-Terminal Extension ATP_Pocket ATP Binding Pocket Kinase_Lobe Kinase Lobe Cys1039 Cys-1039 This compound This compound This compound->ATP_Pocket Reversible Binding Acrylamide Acrylamide Warhead This compound->Acrylamide Contains Acrylamide->Cys1039 Forms Irreversible Covalent Bond

Fig. 1: Covalent binding mechanism of this compound to CDK12.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The data consistently demonstrates potent inhibition of CDK12 and CDK13 with significant selectivity over other transcriptional CDKs like CDK7 and CDK9.

Table 1: Biochemical Inhibitory Potency of this compound
Target KinaseIC₅₀ (nM)Notes
CDK13 69Radiometric kinase assay.[1][3][9][10]
CDK12 158Radiometric kinase assay.[1][3][9][10]
CDK7 8,500>50-fold weaker inhibition compared to CDK12/13.[1][9][10]
CDK9 10,500>50-fold weaker inhibition compared to CDK12/13.[1][9][10]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeIC₅₀ (nM)Notes
Jurkat Cell Proliferation5072-hour treatment.[1][3][9]
Various B-cell Lymphomas Cell ViabilityNanomolar rangeEffective across multiple lines, including those with ibrutinib resistance.[11]
Multiple Myeloma Lines Cell ViabilityVaries (sensitive lines < 200 nM)Effective in most MM cell lines tested.[6]

Downstream Signaling and Cellular Effects

Inhibition of CDK12/13 by this compound initiates a cascade of cellular events, primarily stemming from the disruption of transcription.

  • Inhibition of RNAPII Phosphorylation: The primary molecular effect of this compound is the selective, concentration-dependent reduction of phosphorylation on Serine 2 of the RNAPII CTD.[1][4] This phosphorylation is critical for the transition from transcription initiation/pausing to productive elongation.[4][8] Phosphorylation at other sites, such as Ser5 and Ser7, remains largely unaffected.[1]

  • Transcriptional Elongation Defects: By inhibiting pSer2, this compound causes a global defect in transcription elongation.[1][4] This leads to a loss of elongating RNAPII, particularly at genes that are highly sensitive to CDK12/13 inhibition.[1]

  • Downregulation of DDR and Oncogenes: A key consequence is the substantial downregulation of genes involved in the DNA Damage Response (DDR), such as BRCA1 and ATR.[1][5] Additionally, the expression of key super-enhancer-associated transcription factor genes is decreased.[1][2] This transcriptional repression is a central pillar of this compound's anticancer activity.

  • Induction of Apoptosis: The profound transcriptional stress and genomic instability induced by this compound lead to potent, dose-dependent induction of apoptosis in cancer cells.[1][2][9]

  • Splicing Alterations: CDK12/13 activity is also required for optimal splicing of certain introns. This compound treatment can impair the recruitment of splicing factors, leading to intron retention.[12][13]

G This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibits pSer2 Phosphorylation of Ser2 (pSer2) CDK12_13->pSer2 Promotes Splicing Splicing Factor Recruitment CDK12_13->Splicing Promotes RNAPII RNA Polymerase II (RNAPII-CTD) Elongation Transcription Elongation pSer2->Elongation Enables DDR_Genes DDR Gene Expression (e.g., BRCA1, ATR) Elongation->DDR_Genes Required for Genomic_Instability Genomic Instability ('BRCAness') DDR_Genes->Genomic_Instability Suppression Leads to Apoptosis Apoptosis Genomic_Instability->Apoptosis Induces

Fig. 2: Key downstream signaling effects of this compound.

Experimental Protocols

The characterization of this compound and its effects relies on a combination of biochemical, mass spectrometric, and cell-based assays.

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays start Start: Characterize Covalent Inhibitor kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay mass_spec Mass Spectrometry (Confirm Covalent Adduct) kinase_assay->mass_spec Confirm Covalency target_engagement Cellular Target Engagement (Biotin-probe Pulldown) mass_spec->target_engagement western_blot Western Blot (pSer2 RNAPII Levels) target_engagement->western_blot Assess Downstream Effect proliferation_assay Proliferation Assay (CellTiter-Glo, Determine GI50) western_blot->proliferation_assay gene_expression RNA-seq / qPCR (DDR Gene Expression) proliferation_assay->gene_expression Correlate with Transcriptional Changes end End: Establish Mechanism and Cellular Efficacy gene_expression->end

Fig. 3: General experimental workflow for this compound characterization.
In Vitro Radiometric Kinase Assay

This assay measures the ability of recombinant CDK12/13 to phosphorylate a substrate peptide, allowing for the determination of IC₅₀ values.

  • Reaction Setup: Prepare a reaction mixture containing 0.2 µM of active recombinant CDK12-cyclin K or CDK13-cyclin K complex in kinase buffer (e.g., 40 mM HEPES pH 7.6, 34 mM NaCl, 34 mM KCl, 10 mM MgCl₂, 5% glycerol).[10]

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction mixtures. For time-dependency assessment, pre-incubate the enzyme and inhibitor for varying durations (e.g., 0-60 minutes) before initiating the reaction.[1]

  • Reaction Initiation: Start the kinase reaction by adding a master mix containing 200 µM "cold" ATP, 3 µCi [γ-³²P]ATP, and 50 µM of a suitable substrate, such as a peptide derived from the Pol II CTD.[1][10]

  • Incubation: Incubate the reaction for 30 minutes at 30°C with gentle agitation.[10]

  • Quenching and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Analysis: Quantify the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol confirms the covalent modification of the target cysteine.

  • Incubation: Incubate the recombinant CDK12-cyclin K complex with a 10-fold molar excess of this compound.[8]

  • Sample Preparation: Desalt the protein sample using a C3 reverse-phase column with a gradient of 5–95% isopropanol in water with 0.1% formic acid.[1]

  • Intact Mass Analysis: Analyze the protein mass using an LC/MSD TOF system (or equivalent) to detect the mass shift corresponding to the addition of one molecule of this compound to CDK12.[1][8]

  • Peptide Mapping (Optional): To identify the specific site of modification, digest the labeled protein with a protease (e.g., Glu-C).[8]

  • MS/MS Analysis: Analyze the resulting proteolytic fragments by LC-MS/MS to identify the peptide containing Cys-1039 and confirm its modification by this compound.[8]

Cellular Target Engagement Assay

This assay confirms that this compound binds to CDK12/13 within a cellular context.

  • Cell Treatment: Treat cells (e.g., Jurkat) with increasing concentrations of this compound for a defined period (e.g., 6 hours).[8]

  • Cell Lysis: Harvest and lyse the cells in an appropriate lysis buffer.

  • Competitive Binding: Add a biotinylated version of a related covalent probe, such as bioTHZ1 (1 µM), to the cell lysates.[1][8] This probe will bind to any CDK12/13 that has not been occupied by this compound.

  • Affinity Purification: Add streptavidin-coated beads to the lysates to pull down the biotinylated probe and its bound proteins.

  • Western Blot Analysis: Elute the bound proteins and analyze by Western blotting using antibodies against CDK12, cyclin K (as a surrogate for CDK12/13), and cyclin H (as a negative control for CDK7).[1][8] A decrease in the pulled-down cyclin K with increasing this compound concentration indicates successful target engagement.

Mechanisms of Resistance

Understanding potential resistance mechanisms is critical for clinical development. In aggressive B-cell lymphomas, acquired resistance to this compound has been linked to the upregulation of the drug efflux pump MDR1 (multidrug resistance protein 1).[14] This suggests that cancer cells can evade the effects of this compound by actively transporting it out of the cell, preventing it from reaching its intracellular targets.[14] This resistance could potentially be overcome by co-administration of MDR1 inhibitors.[11][14]

References

Thz531 and DNA damage response pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on THZ531 and the DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are critical regulators of transcriptional elongation, playing a pivotal role in the expression of genes involved in the DNA Damage Response (DDR). This compound is a first-in-class, selective, and covalent inhibitor of both CDK12 and CDK13.[1][2] By irreversibly targeting a cysteine residue outside the kinase domain, this compound effectively inhibits their kinase activity.[1] This inhibition leads to a significant reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2), a key mark of active transcriptional elongation.[2][3] Consequently, this compound causes a profound and selective downregulation of long genes, particularly those integral to the DDR pathway, such as BRCA1, FANCF, and RAD51.[3][4] This targeted suppression of DDR gene expression induces a state of "BRCAness," rendering cancer cells vulnerable to DNA damaging agents and creating synthetic lethal opportunities with inhibitors of other DNA repair pathways, such as PARP inhibitors.[4][5] This guide provides a comprehensive overview of this compound's mechanism of action, its impact on the DDR pathway, quantitative data on its effects, and detailed experimental protocols for its study.

Introduction to this compound

This compound is a potent and irreversible covalent inhibitor designed to target CDK12 and CDK13.[1][2] These kinases are essential components of the transcriptional machinery, responsible for phosphorylating the Ser2 residue on the CTD of RNA Pol II, which is a critical step for the transition from transcription initiation to productive elongation.[3] this compound's unique mechanism involves forming a covalent bond with a cysteine residue (Cys1039 in CDK12) located in a C-terminal extension from the kinase domain, ensuring a durable and specific inhibition.[3][5] Its high selectivity for CDK12/13 over other transcriptional CDKs, such as CDK7 and CDK9, minimizes off-target effects and provides a precise tool for studying the roles of CDK12/13 in cellular processes.[2][6]

The Role of CDK12/13 in the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A crucial aspect of the DDR is the transcriptional upregulation of genes involved in DNA repair, cell cycle checkpoints, and apoptosis.

CDK12 plays a gatekeeper role in this process. It is specifically required for the robust expression of a large number of genes characterized by their considerable length and involvement in various DNA repair pathways, including homologous recombination (HR), nucleotide excision repair, and mismatch repair.[4][7][8] Key HR genes such as BRCA1, BRCA2, FANCF, RAD51, and ATM are highly dependent on CDK12-mediated transcriptional elongation.[4][8] By ensuring the processivity of RNA Pol II across these long gene bodies, CDK12 maintains the basal and inducible expression of the machinery required to repair DNA lesions, particularly double-strand breaks (DSBs).[9]

This compound's Mechanism of Action on the DDR Pathway

This compound exerts its influence on the DDR pathway primarily through the transcriptional repression of essential DDR genes.

  • Inhibition of RNA Pol II Ser2 Phosphorylation: Upon entering the cell, this compound covalently binds to and inhibits CDK12 and CDK13. This leads to a dose-dependent decrease in the phosphorylation of RNA Pol II at Ser2.[3][4]

  • Transcriptional Repression of DDR Genes: The reduction in pSer2-Pol II levels impairs transcriptional elongation, leading to premature termination of transcription, particularly affecting long genes.[3][8] This results in a significant downregulation of mRNA and protein levels of core DDR genes, including those central to the HR pathway.[3][4]

  • Induction of "BRCAness": The suppression of HR genes like BRCA1 and RAD51 creates a cellular phenotype known as "BRCAness" or HR-deficiency.[4] Cells in this state are unable to efficiently repair DNA double-strand breaks through the high-fidelity HR pathway.

  • Accumulation of DNA Damage: The compromised DNA repair capacity leads to an accumulation of endogenous DNA damage, which is marked by an increase in the phosphorylation of H2AX (γ-H2AX), a sensitive indicator of DNA double-strand breaks.[4][10]

  • Apoptosis and Cell Death: The combination of transcriptional stress and unrepaired DNA damage triggers apoptotic pathways, leading to programmed cell death in cancer cells. This is evidenced by increased PARP cleavage and a growing sub-G1 cell population in cell cycle analysis.[3][7]

THZ531_DDR_Pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 PolII RNA Polymerase II (CTD-Ser2) CDK12_13->PolII Phosphorylates DDR_Genes Transcription of DDR Genes (BRCA1, RAD51, etc.) PolII->DDR_Genes Enables Elongation HR_Repair Homologous Recombination (HR) Repair DDR_Genes->HR_Repair Produces Proteins for DNA_Damage Increased DNA Damage (γ-H2AX) DNA_Integrity Genomic Integrity HR_Repair->DNA_Integrity Maintains Apoptosis Apoptosis

Caption: this compound inhibits CDK12/13, blocking DDR gene transcription and leading to DNA damage.

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent anti-proliferative activity and its specific impact on DDR gene expression.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (72h) Citation
Jurkat T-cell Acute Lymphoblastic Leukemia 50 nM [2][3]
KMS18 Multiple Myeloma ~100-200 nM [4]
KMS28 Multiple Myeloma ~100-200 nM [4]
Kelly (WT) Neuroblastoma 93 nM [6]

| Kelly (C1039F) | Neuroblastoma | 253.8 nM |[6] |

Table 2: Effect of this compound on DDR Gene and Protein Expression

Gene/Protein Cell Line This compound Conc. Treatment Time Effect Citation
BRCA1 (mRNA) Jurkat 50 nM 6h Substantial loss of expression [3]
FANCF (mRNA) Jurkat 50 nM 6h Substantial loss of expression [3]
ERCC4 (mRNA) Jurkat 50 nM 6h Substantial loss of expression [3]
RAD51 (protein) Multiple Myeloma Cells 200 nM 24h Significant downregulation [4]
p-RNA Pol II (Ser2) Multiple Myeloma Cells 100-200 nM 24h Dose-dependent suppression [4]

| γ-H2AX (protein) | Multiple Myeloma Cells | 100-200 nM | 24h | Dose-dependent accumulation |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research into this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell proliferation based on ATP levels, an indicator of metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 20,000 cells/well (for suspension cells like Jurkat) or 12,000 cells/well (for adherent cells) in fresh media.[11][12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and determine IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).[11]

Western Blotting for DDR Proteins

This technique is used to detect changes in the expression and phosphorylation status of specific proteins.

Western_Blot_Workflow A 1. Cell Treatment (e.g., this compound for 24h) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF membrane) D->E F 6. Blocking (5% BSA or milk) E->F G 7. Primary Antibody Incubation (e.g., anti-RAD51, anti-γ-H2AX) (4°C, overnight) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate) H->I J 10. Imaging & Analysis I->J

Caption: Standard experimental workflow for Western Blot analysis.

  • Sample Preparation: Treat cells with this compound at the desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein lysate per lane on a polyacrylamide gel.[13]

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pSer2-Pol II, anti-RAD51, anti-γ-H2AX, anti-PARP) overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as pSer2-Pol II.

  • Cross-linking: Treat 1x10^7 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.[14]

  • Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the target (e.g., anti-pSer2-Pol II). Save a small portion of the lysate as an "input" control.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads extensively with a series of low-salt, high-salt, and LiCl buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and the input DNA. Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment compared to the input control. Analyze the distribution of these peaks relative to genomic features (e.g., gene bodies, promoters).

Synthetic Lethality and Therapeutic Implications

The induction of a "BRCAness" phenotype by this compound opens a powerful therapeutic window. Cells deficient in HR repair become heavily reliant on other, often error-prone, repair pathways like Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) to handle DNA lesions.[4] This creates a synthetic lethal interaction with inhibitors of these alternative pathways.

Notably, the combination of this compound with PARP inhibitors (PARPi), such as Olaparib, has shown strong synergistic cell killing in multiple myeloma and other cancers.[4][5] PARP is a key enzyme in the BER pathway, and its inhibition in an HR-deficient background leads to the accumulation of cytotoxic DNA double-strand breaks that cannot be repaired, resulting in catastrophic genomic instability and cell death.

Synthetic_Lethality cluster_0 DNA Double-Strand Break (DSB) DSB DSB HR Homologous Recombination (HR) (e.g., BRCA1, RAD51) DSB->HR Repaired by BER Base Excision Repair (BER) (Involves PARP) DSB->BER Repaired by Repair DNA Repair & Cell Survival HR->Repair Death Synthetic Lethality & Cell Death BER->Repair This compound This compound This compound->HR Inhibits Transcription PARPi PARP Inhibitor (e.g., Olaparib) PARPi->BER Inhibits

Caption: this compound and PARP inhibitors create synthetic lethality by blocking two key DNA repair pathways.

This synthetic lethal strategy is a promising approach for treating cancers that are dependent on CDK12 for maintaining DDR gene expression, potentially expanding the utility of PARP inhibitors beyond tumors with germline BRCA mutations.[4]

Conclusion

This compound is a powerful chemical probe and a potential therapeutic agent that selectively targets the transcriptional kinases CDK12 and CDK13. Its ability to suppress the transcription of key DNA damage response genes provides a clear mechanism for inducing synthetic lethality in combination with other targeted agents like PARP inhibitors. The detailed data and protocols provided in this guide serve as a resource for researchers and drug developers aiming to explore the full potential of CDK12/13 inhibition in cancer therapy and to further unravel the intricate links between transcription and genome stability.

References

An In-depth Technical Guide on the Role of THZ531 in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

THZ531 is a first-in-class, selective, and covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These transcriptional CDKs are critical regulators of gene transcription, and their inhibition has emerged as a promising therapeutic strategy in oncology.[3] this compound induces potent anti-proliferative and pro-apoptotic effects across a range of cancer types by disrupting transcriptional elongation, leading to the downregulation of key survival genes, most notably those involved in the DNA Damage Response (DDR).[1][4] This guide provides a detailed overview of the mechanism of action of this compound, its role in inducing apoptosis, quantitative data from key studies, detailed experimental protocols, and its therapeutic potential in combination strategies.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

This compound functions as an irreversible inhibitor by covalently targeting a remote cysteine residue located outside the kinase domain of both CDK12 and CDK13.[1][4] The primary molecular consequence of CDK12/13 inhibition is the suppression of RNA Polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation at the Serine 2 (pSer2) position.[5][6] This pSer2 mark is essential for the transition from transcription initiation to productive elongation. By preventing this phosphorylation event, this compound effectively stalls RNAPII, leading to a global reduction in transcriptional elongation and the subsequent loss of expression of specific, long genes, including those integral to cancer cell survival.[1][4][6]

THZ531_Mechanism_of_Action This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Covalent Inhibition pSer2 Phosphorylation of Serine 2 (pSer2) CDK12_13->pSer2 Catalyzes RNAPII RNA Polymerase II (RNAPII-CTD) Elongation Transcriptional Elongation pSer2->Elongation Enables Gene_Expression Gene Expression (DDR, Oncogenes) Elongation->Gene_Expression Leads to

Caption: Core mechanism of this compound action on transcriptional machinery.

Induction of Apoptosis via Transcriptional Repression of DNA Damage Response Genes

A critical consequence of this compound-mediated transcriptional suppression is the profound downregulation of genes essential for the DNA Damage Response (DDR).[4][7] Studies in multiple myeloma, breast cancer, and other malignancies have shown that this compound treatment significantly reduces the mRNA and protein levels of core genes in the Homologous Recombination (HR) repair pathway, including BRCA1, BRCA2, RAD51, and FANCF .[8]

This targeted suppression of DDR genes induces a state of "BRCAness," where cancer cells become deficient in HR-mediated DNA repair, even if their BRCA genes are not mutated.[8] The inability to properly repair endogenous DNA double-strand breaks (DSBs) leads to an accumulation of genomic damage, which is marked by an increase in phosphorylated histone H2AX (γH2AX).[8][9] This sustained DNA damage overload serves as a potent trigger for the intrinsic apoptosis pathway. The process is characterized by the modulation of Bcl-2 family proteins, including increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-xL.[9] This cascade culminates in the activation of effector caspases (e.g., caspase-3) and the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.[4][8]

THZ531_Apoptosis_Pathway cluster_0 This compound Action cluster_1 Transcriptional Consequences cluster_2 Cellular Effects cluster_3 Apoptotic Cascade This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibits DDR_Transcription Transcription of DDR Genes (BRCA1, RAD51, etc.) CDK12_13->DDR_Transcription Required for HR_Deficiency Homologous Recombination Deficiency ('BRCAness') DDR_Transcription->HR_Deficiency Suppression leads to DNA_Damage Accumulated DNA Damage (↑ γH2AX) HR_Deficiency->DNA_Damage Bax_Bcl ↑ Bax / ↓ Bcl-xL Ratio DNA_Damage->Bax_Bcl Caspase Caspase Activation Bax_Bcl->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis via DDR suppression.

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data reported in the literature.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell Line / Model Cancer Type Metric Value Reference(s)
Jurkat T-cell Acute Lymphoblastic Leukemia IC50 50 nM [4][5][6]
Multiple Myeloma (sensitive lines) Multiple Myeloma Effective Conc. 100–200 nM [8]
High-Grade Serous Ovarian Cancer Ovarian Cancer EC50 50–200 nM [10]
Breast Cancer (sensitive lines) Breast Cancer EC50 <50 nM [10]

| Colorectal Cancer (PDOs) | Colorectal Cancer | IC50 Range | 0.06 µM to 4.2 µM |[11] |

Table 2: Key Genes and Pathways Downregulated by this compound

Gene/Pathway Function Cancer Type Context Reference(s)
DDR Genes
BRCA1, BRCA2 Homologous Recombination Multiple Myeloma, Ovarian Cancer [8]
RAD51 Homologous Recombination Multiple Myeloma [8]
FANCF Fanconi Anemia Pathway Multiple Myeloma [8]
Oncogenic Pathways
MYC target genes Proliferation, Metabolism B-cell Lymphomas [12]
mTOR-4EBP1-MCL-1 axis Survival, Protein Synthesis B-cell Lymphomas [12]

| Super-enhancer associated genes | Cell Identity, Proliferation | T-ALL, Ewing Sarcoma |[1][4] |

Experimental Protocols

Accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound. A multi-assay approach is recommended.[13]

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This is an early-stage apoptosis detection method based on the translocation of phosphatidylserine to the outer cell membrane.[14][15]

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 50 nM - 500 nM) and a DMSO vehicle control for a specified time (e.g., 24, 48, or 72 hours).[8][15]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding flask.

  • Washing: Wash the collected cells twice with cold 1X PBS and centrifuge at approximately 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V conjugate (e.g., FITC, Alexa Fluor 488) and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Western Blot Analysis of Apoptotic Markers

This method confirms apoptosis by detecting the cleavage of key proteins in the apoptotic cascade.

Protocol:

  • Cell Lysis: Following treatment with this compound as described above, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Cleaved PARP

    • Cleaved Caspase-3

    • γH2AX (for DNA damage)

    • pSer2 RNAPII (for target engagement)

    • β-Actin or GAPDH (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental_Workflow cluster_flow Flow Cytometry Path cluster_wb Western Blot Path start Cancer Cell Culture treat Treat with this compound (vs. DMSO Control) start->treat harvest Harvest Adherent & Floating Cells treat->harvest stain Stain with Annexin V / PI harvest->stain lyse Prepare Protein Lysates harvest->lyse facs Analyze via Flow Cytometry stain->facs wb Western Blot for: - Cleaved PARP - Cleaved Caspase-3 - γH2AX lyse->wb

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Therapeutic Implications: Synthetic Lethality

The induction of an HR-deficient "BRCAness" state by this compound opens a powerful therapeutic window for synthetic lethality.[8] Cancer cells treated with this compound become heavily reliant on alternative, error-prone DNA repair pathways like Non-Homologous End Joining (NHEJ).[8] This creates a specific vulnerability that can be exploited.

Combining this compound with inhibitors of other DDR pathways, such as PARP inhibitors (e.g., Olaparib) or DNA-PK inhibitors, has been shown to be synergistically lethal to cancer cells.[8][16] PARP inhibitors block the repair of single-strand breaks, which then collapse replication forks and become DSBs. In cells where this compound has already disabled HR repair, these DSBs cannot be fixed, leading to catastrophic genomic instability and robust synergistic cell death.[8][16] This combination strategy has shown significant efficacy in preclinical models of multiple myeloma and may be applicable to other cancers.[8]

Synthetic_Lethality This compound This compound HR Homologous Recombination (HR) Repair This compound->HR Inhibits PARPi PARP Inhibitor (e.g., Olaparib) SSB Single-Strand Break (SSB) Repair PARPi->SSB Inhibits DSB Unrepaired Double-Strand Breaks (DSBs) HR->DSB Repairs SSB->DSB Leads to if unrepaired Death Synergistic Cell Death DSB->Death

Caption: Logical relationship of synthetic lethality with this compound and PARP inhibitors.

Conclusion

This compound represents a potent anti-cancer agent that induces apoptosis primarily by disrupting the transcription of critical DNA Damage Response genes. Its ability to create a "BRCAness" phenotype makes it a highly promising candidate for combination therapies, particularly with PARP inhibitors. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug developers working to further elucidate and harness the therapeutic potential of CDK12/13 inhibition in oncology.

References

THZ531: A Technical Guide to its Selectivity for CDK12 vs. CDK13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of THZ531, a potent covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This document consolidates quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in oncology, chemical biology, and drug discovery.

Quantitative Selectivity Profile of this compound

This compound was developed as a selective covalent inhibitor targeting a remote cysteine residue present in CDK12 and CDK13, but its selectivity extends across the broader CDK family.[1] The following table summarizes the in vitro biochemical potencies of this compound against CDK12, CDK13, and other relevant cyclin-dependent kinases.

Kinase TargetIC50 (nM)Fold Selectivity (vs. CDK13)Fold Selectivity (vs. CDK12)Reference(s)
CDK13 691~0.44[1][2][3][4]
CDK12 158~2.31[1][2][3][4]
CDK7 8,500~123~53.8[1][2][3]
CDK9 10,500~152~66.5[1][2][3]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Lower values indicate higher potency. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target.

As the data indicates, this compound is a potent dual inhibitor of CDK12 and CDK13, with a slight preference for CDK13 in biochemical assays.[1][2][3][4] Its selectivity over other transcriptional CDKs, such as CDK7 and CDK9, is significant, with IC50 values more than 50-fold weaker for these off-targets.[1][2][3] This selectivity is attributed to the unique covalent modification of a cysteine residue (Cys1039 in CDK12 and Cys1017 in CDK13) located in a C-terminal extension outside the canonical kinase domain, a feature not present in CDK9.[1][5]

Experimental Protocols

The determination of this compound's selectivity relies on robust biochemical and cellular assays. The following sections detail the methodologies commonly employed.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of purified CDK-cyclin complexes and its inhibition by this compound.

  • Objective: To determine the IC50 values of this compound against CDK12, CDK13, and other kinases.

  • Materials:

    • Recombinant human CDK12/Cyclin K and CDK13/Cyclin K complexes.

    • This compound compound.

    • Substrate: Recombinant His-tagged c-Myc (amino acids 17-167) or a peptide derived from the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][5]

    • [γ-³²P]ATP (radiolabeled ATP).

    • Kinase buffer (e.g., 40 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a reaction plate, combine the recombinant kinase, the substrate, and the kinase buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the reaction wells and incubate for a predetermined period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assay

This assay confirms that this compound covalently binds to CDK12 and CDK13 within a cellular context.

  • Objective: To demonstrate the covalent binding of this compound to its target kinases in cells.

  • Materials:

    • Cell line of interest (e.g., Jurkat cells).

    • Biotinylated this compound analog (bio-THZ531).

    • Streptavidin-coated beads.

    • Lysis buffer.

    • SDS-PAGE and Western blotting reagents.

    • Antibodies against CDK12, CDK13, and other proteins of interest.

  • Procedure:

    • Treat cells with the biotinylated this compound probe for a specified time.

    • Lyse the cells to release cellular proteins.

    • Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe and any covalently bound proteins.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and identify the bound proteins by Western blotting using specific antibodies for CDK12 and CDK13.[1]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving CDK12 and CDK13 and the workflow for assessing this compound's selectivity.

CDK12_CDK13_Signaling_Pathway cluster_nucleus Nucleus CDK12_CycK CDK12 / Cyclin K RNAPII RNA Polymerase II (Pol II) CDK12_CycK->RNAPII Phosphorylates CTD Ser2 CDK13_CycK CDK13 / Cyclin K CDK13_CycK->RNAPII Phosphorylates CTD Ser2 pSer2_PolII pSer2-Pol II (Elongating) RNAPII->pSer2_PolII Transcription Transcription Elongation pSer2_PolII->Transcription RNA_Processing RNA Processing (Splicing, Polyadenylation) Transcription->RNA_Processing DDR_Genes DDR Gene Expression (e.g., BRCA1) Transcription->DDR_Genes regulates Growth_Genes Growth-Related Gene Expression Transcription->Growth_Genes regulates This compound This compound This compound->CDK12_CycK inhibits This compound->CDK13_CycK inhibits

Caption: CDK12/13 signaling pathway in transcription.

The diagram above illustrates the central role of CDK12 and CDK13 in regulating transcription. Both kinases, in complex with Cyclin K, phosphorylate the C-terminal domain (CTD) of RNA Polymerase II at the serine 2 position (pSer2).[5] This phosphorylation event is a key signal for the transition from transcription initiation to productive elongation.[6][7] Consequently, inhibition of CDK12 and CDK13 by this compound leads to reduced Pol II CTD phosphorylation, impaired transcriptional elongation, and downregulation of genes critical for the DNA damage response (DDR) and cellular growth.[8][9][10] While both kinases have overlapping functions, studies suggest that CDK12 is more specifically linked to the expression of DDR genes, whereas CDK13 may have a broader role in regulating genes involved in growth signaling pathways.[9][11]

THZ531_Selectivity_Workflow start Start recombinant_kinases Prepare Recombinant CDK12, CDK13, CDK7, CDK9 start->recombinant_kinases thz531_dilution Serially Dilute this compound start->thz531_dilution cellular_assay Cellular Target Engagement (e.g., Biotin-pulldown) start->cellular_assay kinase_assay Perform In Vitro Radiometric Kinase Assay recombinant_kinases->kinase_assay thz531_dilution->kinase_assay data_analysis Analyze Radioactivity & Calculate % Inhibition kinase_assay->data_analysis ic50_determination Determine IC50 Values data_analysis->ic50_determination selectivity_profile Generate Selectivity Profile (CDK12 vs CDK13 vs Others) ic50_determination->selectivity_profile western_blot Western Blot for CDK12 & CDK13 cellular_assay->western_blot confirmation Confirm Covalent Binding in cells western_blot->confirmation

Caption: Workflow for assessing this compound selectivity.

This workflow outlines the key steps in characterizing the selectivity of this compound. It begins with the preparation of recombinant kinases and the inhibitor, followed by the execution of in vitro kinase assays to determine IC50 values. The resulting data is then used to generate a quantitative selectivity profile. Complementary cellular assays, such as biotin-pulldown experiments, are performed to confirm target engagement and covalent modification within a more biologically relevant context.

Conclusion

This compound is a valuable chemical probe and a lead compound for the development of therapeutics targeting transcriptional dependencies in cancer. Its high potency against CDK12 and CDK13, coupled with significant selectivity over other CDK family members, makes it a critical tool for dissecting the specific biological roles of these two closely related kinases. The data and methodologies presented in this guide provide a foundational understanding of this compound's selectivity, enabling researchers to effectively utilize this compound in their studies and to guide the design of next-generation CDK12/13 inhibitors with improved properties. The development of even more selective inhibitors and degraders based on the this compound scaffold is an active area of research, promising to further clarify the distinct and overlapping functions of CDK12 and CDK13 in health and disease.[5][8][12]

References

THZ531 as a Chemical Probe for CDK12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of THZ531, a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). It is designed to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate the biological functions of CDK12 and its closely related homolog, CDK13. This document details the compound's mechanism of action, biological effects, and selectivity, and provides detailed experimental protocols for its application.

Core Properties of this compound

This compound is a potent and selective chemical probe for studying the roles of CDK12 and CDK13 in transcription, RNA processing, and the DNA damage response (DDR).[1][2] Its utility is rooted in its specific covalent binding mechanism, which allows for the durable and irreversible inhibition of its targets.

PropertyValue
Chemical Name (R,E)-N-(4-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidine-1-carbonyl)phenyl)-4-(dimethylamino)but-2-enamide[2][3]
Molecular Formula C₃₀H₃₂ClN₇O₂[2][4][5]
Molecular Weight 558.07 g/mol [4][6]
CAS Number 1702809-17-3[2][3]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2][6]
Mechanism of Action Irreversible covalent inhibitor of CDK12 and CDK13[1][6][7][8]

Mechanism of Action and Selectivity

This compound was rationally designed as a covalent inhibitor that selectively targets CDK12 and CDK13.[1] Unlike typical kinase inhibitors that bind non-covalently to the ATP pocket, this compound forms an irreversible covalent bond with a specific cysteine residue located outside of the canonical kinase domain.[1][9] In CDK12, this residue is Cys-1039.[1] This unique targeting mechanism, facilitated by a flexible linker on the this compound molecule, is crucial for its selectivity over other transcriptional CDKs like CDK7 and CDK9, which lack a similarly positioned cysteine.[1]

The co-crystal structure of this compound with the CDK12-cyclin K complex confirms that the inhibitor binds to the ATP pocket while its acrylamide "arm" reaches and cross-links with Cys-1039.[1] This covalent modification leads to the irreversible inactivation of the kinase.

cluster_0 This compound Interaction with CDK12 cluster_1 Outcome This compound This compound ATP_Pocket ATP-Binding Pocket This compound->ATP_Pocket Reversible Binding Cys1039 Remote Cys-1039 This compound->Cys1039 Covalent Bond Formation Inactivation Irreversible CDK12 Inactivation ATP_Pocket->Inactivation Cys1039->Inactivation

Covalent inhibition of CDK12 by this compound.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency against CDK12 and CDK13 while displaying significantly weaker activity against other related kinases, underscoring its utility as a selective chemical probe.

TargetIC₅₀ ValueNotes
CDK12 158 nM[3][4][5][6][7]Primary target.
CDK13 69 nM[3][4][6][7]Primary target; shows slightly higher potency compared to CDK12.
CDK7 8.5 µM[8]Over 50-fold less potent, demonstrating selectivity.
CDK9 10.5 µM[8]Over 65-fold less potent, demonstrating selectivity.
Jurkat Cells 50 nM[6][8]Potent inhibition of cell proliferation in a T-cell acute lymphoblastic leukemia cell line.

Biological Effects and Affected Signaling Pathways

Inhibition of CDK12/13 by this compound leads to distinct and significant downstream biological consequences, primarily related to the regulation of transcription and RNA processing.

Key Biological Effects:

  • Inhibition of Transcription Elongation: CDK12 is a key regulator of transcriptional elongation through its phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), specifically at the Serine 2 position (pSer2).[1] this compound treatment leads to a concentration-dependent, selective reduction in Pol II pSer2 levels, with minimal effect on Ser5 or Ser7 phosphorylation.[1][10] This impairs the processivity of Pol II across gene bodies.[1]

  • Downregulation of Gene Expression: The loss of elongating, hyperphosphorylated Pol II results in a widespread loss of gene expression.[1][9] Genes that are particularly sensitive to CDK12/13 inhibition include those involved in the DNA damage response (DDR), such as BRCA1, FANCF, and ERCC4.[1] Additionally, key transcription factor genes associated with super-enhancers show substantial decreases in expression.[1][2]

  • Induction of Apoptosis: Coincident with the significant disruption of transcription, this compound treatment dramatically induces apoptotic cell death in a dose- and time-dependent manner.[1][2][6]

  • Effects on RNA Splicing: CDK12/13 inhibition impairs the splicing of a subset of promoter-proximal introns, particularly those with weak 3' splice sites.[11][12] This is due to the disruption of the interaction between pSer2-Pol II and the splicing factor SF3B1, which is promoted by CDK12/13 activity.[11][12] this compound treatment reduces the association of SF3B1 with chromatin.[12] Some studies report a slight but significant overall reduction in co-transcriptional splicing upon this compound treatment.[13]

This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 Inhibits PolII RNA Polymerase II CTD CDK12_13->PolII Phosphorylates Ser2 pSer2 pSer2-Pol II PolII->pSer2 Elongation Transcription Elongation pSer2->Elongation Splicing Co-transcriptional Splicing (SF3B1 Interaction) pSer2->Splicing DDR DDR Gene Expression (e.g., BRCA1) Elongation->DDR SE Super-Enhancer Gene Expression (e.g., RUNX1) Elongation->SE Apoptosis Apoptosis DDR->Apoptosis Suppression Leads to SE->Apoptosis Suppression Leads to

Signaling pathway disruption by this compound.

Experimental Protocols and Workflows

The following are detailed methodologies for key experiments utilizing this compound as a chemical probe.

Western Blotting for Pol II Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation status of the RNA Polymerase II C-terminal domain.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., Jurkat) at an appropriate density. Allow cells to adhere or recover overnight. Treat cells with a dose-range of this compound (e.g., 50 nM, 200 nM, 500 nM) and a DMSO vehicle control for a specified time (e.g., 6 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

      • Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)

      • Total RNA Polymerase II

      • Loading control (e.g., α-tubulin or GAPDH)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

cluster_0 Sample Preparation cluster_1 Immunoblotting A Cell Culture B This compound Treatment (Dose Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E PVDF Transfer D->E F Primary Antibody Incubation (pSer2, pSer5, Total Pol II) E->F G Secondary Antibody & ECL Detection F->G H Quantify pSer2 levels relative to Total Pol II G->H Analysis

Workflow for Western Blot analysis.
Cell Proliferation Assay

This protocol measures the effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) and a DMSO control.

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

Affinity Purification of Covalent Targets

This protocol uses a biotinylated analog of this compound to identify its covalent binding partners within the cell.

Methodology:

  • Probe Synthesis: Synthesize a biotinylated analog of this compound (bio-THZ531).[1]

  • Cell Treatment: Treat cells with bio-THZ531 for a specified time to allow for covalent bond formation.

  • Cell Lysis: Lyse the cells under denaturing conditions to solubilize proteins.

  • Streptavidin Pulldown: Add streptavidin-conjugated beads to the cell lysate to capture the biotinylated probe and its covalently bound protein targets. Incubate with rotation.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads. Analyze the eluate by western blotting for specific targets (e.g., CDK12, CDK13) or by mass spectrometry for unbiased target identification.

A Treat cells with biotinylated this compound B Lyse cells A->B C Incubate lysate with Streptavidin beads B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Analyze eluate by Mass Spectrometry or Western Blot E->F

Workflow for affinity purification.

This compound as a Validated Chemical Probe

A high-quality chemical probe must possess several key characteristics. This compound meets these criteria for the study of CDK12/13.

Probe This compound as a Chemical Probe for CDK12/13 Potency Potency (IC50 < 100 nM in cells) Probe->Potency Selectivity Selectivity (>30-fold over related kinases) Probe->Selectivity MoA Defined Mechanism of Action (Covalent binding to Cys-1039) Probe->MoA CellularActivity Demonstrated Cellular Activity (Inhibits pSer2-Pol II, induces apoptosis) Probe->CellularActivity

Logical framework for this compound validation.

References

Methodological & Application

Application Notes and Protocols for Thz531, a Covalent CDK12/13 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thz531 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases play a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[4][5][6] Inhibition of CDK12/13 with this compound leads to a reduction in Pol II Serine 2 phosphorylation (pSer2), suppression of gene expression, particularly of DNA damage response (DDR) and super-enhancer-associated genes, and subsequent induction of apoptosis in cancer cells.[3][4][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
CDK12158Radiometric Kinase Assay
CDK1369Radiometric Kinase Assay
CDK78,500Radiometric Kinase Assay
CDK910,500Radiometric Kinase Assay
Data compiled from multiple sources.[1][2][3][5]

Table 2: Cellular Activity of this compound in Jurkat Cells

ParameterIC50 (nM)Assay Type
Cell Proliferation (72h)50Cell Viability Assay
Data from multiple sources.[1][2][5]

Signaling Pathway

This compound covalently binds to a cysteine residue outside the active site of CDK12 and CDK13, leading to their inhibition. This prevents the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. The disruption of this process particularly affects the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1.[4][7][8] This selective transcriptional suppression ultimately leads to apoptosis in susceptible cancer cells.[4][7]

Thz531_Mechanism_of_Action This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 PolII RNA Polymerase II (CTD) CDK12_13->PolII Phosphorylates Ser2 pSer2_PolII pSer2-Pol II (Elongating) Transcription Transcriptional Elongation pSer2_PolII->Transcription DDR_Genes DDR & SE-associated Gene Expression (e.g., BRCA1) Transcription->DDR_Genes Apoptosis Apoptosis

Mechanism of action of this compound.

Experimental Protocols

Radiometric Kinase Assay for CDK12/13 Inhibition

This protocol is adapted from methodologies used to assess the inhibitory activity of this compound on CDK12 and CDK13.[8]

Workflow:

Radiometric kinase assay workflow.

Materials:

  • Recombinant CDK12/Cyclin K and CDK13/Cyclin K complexes

  • This compound (serial dilutions in DMSO)

  • Substrate: His-c-Myc (aa 17-167) or GST-CTD (human RNA Pol II C-terminal domain)

  • [γ-32P]ATP

  • Kinase Assay Buffer (50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% v/v NP-40, 1 mM DTT, 20 µM β-glycerophosphate, EDTA-free complete protease inhibitor cocktail)

  • 50 mM EDTA

  • Phosphocellulose paper or filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a microplate, pre-incubate the CDK12/CycK or CDK13/CycK complexes (e.g., 0.2 µM) with varying concentrations of this compound for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding the substrate and [γ-32P]ATP (e.g., 0.2 mM containing 0.45 mCi/mL [32P]).

  • Incubate the reaction for 15 minutes at 30°C.

  • Stop the reaction by adding EDTA to a final concentration of 50 mM.

  • Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

  • Wash the paper/plate extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (AlamarBlue Method)

This protocol describes the determination of this compound's effect on the proliferation of a cancer cell line, such as Jurkat cells.

Workflow:

Cell viability assay workflow.

Materials:

  • Jurkat cells (or other suspension/adherent cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (serial dilutions in DMSO)

  • 96-well microplates (clear bottom for adherent, opaque for suspension)

  • AlamarBlue™ Cell Viability Reagent

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Harvest cells in the logarithmic growth phase.

  • Seed cells at an appropriate density (e.g., 20,000 cells/well for Jurkat) in a 96-well plate in a final volume of 90 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO.

  • Add 10 µL of the diluted this compound or DMSO (vehicle control) to the respective wells. The final DMSO concentration should be ≤ 0.1%.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of AlamarBlue™ reagent to each well.

  • Incubate for 1-4 hours, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and determine the IC50 value using a non-linear regression curve fit.

Western Blot for RNA Polymerase II Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2.

Workflow:

Western blot workflow.

Materials:

  • Cancer cell line (e.g., Jurkat)

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

    • Anti-RNA Polymerase II (total)

    • Anti-β-actin or other loading control

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere (if applicable) or grow to a suitable density.

  • Treat cells with increasing concentrations of this compound (e.g., 50 nM, 200 nM, 500 nM) and a DMSO control for a specified time (e.g., 6 hours).

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSer2-Pol II overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe for total Pol II and a loading control.

  • Analyze the band intensities to determine the relative levels of pSer2-Pol II.

References

Application Notes for Thz531 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thz531 is a first-in-class, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] It functions by covalently targeting a cysteine residue located outside of the kinase domain, leading to the inhibition of the kinase activity of both CDK12 and CDK13.[2][3] These kinases are critical regulators of transcription elongation, primarily through phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 (Ser2) position.[1][3][4][5]

Mechanism of Action

Treatment of cells with this compound leads to a concentration-dependent reduction in Pol II CTD Ser2 phosphorylation.[3][6] This selective inhibition of Ser2 phosphorylation, without a significant effect on Ser5 or Ser7 phosphorylation, impairs transcription elongation.[3][7] The consequence is a substantial downregulation of a specific subset of genes, particularly long genes and those involved in the DNA Damage Response (DDR) pathway, such as BRCA1, FANCF, and ERCC4.[2][3][4] Additionally, this compound affects the expression of key transcription factor genes associated with super-enhancers.[2][3] The disruption of these critical transcriptional programs ultimately induces apoptotic cell death in sensitive cancer cell lines.[2][3]

Applications in Research

This compound is a valuable tool for investigating the roles of CDK12 and CDK13 in transcription and for exploring therapeutic strategies in cancers dependent on these kinases. Key research applications include:

  • Inducing "BRCAness": By downregulating Homologous Recombination (HR) pathway genes, this compound can induce a state of "BRCAness" in cancer cells, creating a synthetic lethal vulnerability with PARP inhibitors.[4]

  • Cancer Cell Line Studies: this compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, including T-cell acute lymphoblastic leukemia (Jurkat), multiple myeloma, neuroblastoma, and aggressive B-cell lymphomas.[3][4][8][9]

  • Transcriptional Regulation Research: It serves as a specific chemical probe to study the global effects of CDK12/13 inhibition on transcription elongation, co-transcriptional splicing, and polyadenylation.[5][10][11]

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 Value
CDK1369 nM
CDK12158 nM
CDK78.5 µM
CDK910.5 µM
Data sourced from radiometric kinase assays.[1][3][6][7][12]
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
Cell LineCancer TypeIC50 Value (72h treatment)
JurkatT-cell Acute Lymphoblastic Leukemia50 nM
Kelly (WT)Neuroblastoma93 nM
Kelly (C1039F)Neuroblastoma (Resistant Mutant)253.8 nM
REC-1B-cell Lymphoma (Resistant)1.63 µM
Multiple Myeloma LinesMultiple MyelomaNanomolar Range
B-cell Lymphoma LinesB-cell LymphomaNanomolar Range
Data compiled from various cell viability assays.[3][4][6][8][12]

Experimental Protocols

Protocol 1: General Cell Culture Treatment

1. Reagent Preparation: a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 100 mg/mL) by dissolving it in sterile, anhydrous Dimethyl Sulfoxide (DMSO).[6][7] b. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for several months.[7] c. Before use, warm the stock solution to 37°C for 10 minutes to ensure it is fully dissolved.[7]

2. Cell Seeding and Culture: a. Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. For example, use RPMI-1640 for Jurkat cells and IMDM for HAP1 cells, both supplemented with 10% FBS.[3] b. Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they remain in the exponential growth phase throughout the experiment. For example, seed Jurkat cells at 20,000 cells/well in a 96-well plate.[13]

3. This compound Treatment: a. On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 50 nM to 500 nM). b. For the vehicle control, prepare an equivalent dilution of DMSO in the culture medium. The final DMSO concentration should typically not exceed 0.1%. c. Remove the old medium from the cells (for adherent cells) and add the medium containing this compound or DMSO. d. Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3][13]

Protocol 2: Cell Viability (Anti-Proliferation) Assay

1. Cell Seeding: a. Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 20,000 cells/well for Jurkat, 12,000 cells/well for HAP1).[13] b. Allow adherent cells to attach for 24 hours before treatment.[13]

2. Treatment: a. Treat cells with a serial dilution of this compound and a DMSO vehicle control as described in Protocol 1. Include a "no-cell" blank control. b. Incubate for 72 hours.[3][13]

3. Data Acquisition: a. Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay. b. Allow the plate and reagent to equilibrate to room temperature. c. Add the reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume). d. Mix on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence using a plate reader.

4. Data Analysis: a. Subtract the average luminescence of the "no-cell" blank from all other wells. b. Normalize the data to the DMSO control wells (set as 100% viability). c. Plot the results as percent viability versus log[this compound concentration] and determine the IC50 value using non-linear regression analysis.[13]

Protocol 3: Western Blotting for Phospho-Pol II and Apoptosis Markers

1. Cell Lysis: a. Treat cells in 6-well plates with various concentrations of this compound for the desired time (e.g., 6 hours for p-Ser2 Pol II, 24 hours for apoptosis markers).[4][9] b. Wash cells twice with ice-cold PBS. c. Lyse the cells directly in the plate with lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13] d. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

2. Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay. b. Normalize the protein concentrations for all samples. c. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

3. SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

  • Phospho-RNA Polymerase II CTD (Ser2)
  • Total RNA Polymerase II
  • Cleaved PARP
  • RAD51
  • γ-H2AX
  • β-actin or GAPDH (as a loading control)[4] c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

1. Cell Treatment: a. Treat cells with escalating doses of this compound (e.g., 50 nM, 250 nM, 500 nM) and a DMSO control for a specified time course (e.g., 24, 48, 72 hours).[3]

2. Staining: a. Harvest cells (including any floating cells) and centrifuge at low speed. b. Wash the cell pellet once with cold PBS. c. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL. d. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. e. Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry: a. Analyze the stained cells immediately using a flow cytometer. b. Use unstained and single-stained controls to set up compensation and gates. c. Quantify the percentage of cells in each quadrant:

  • Annexin V- / PI- (Live cells)
  • Annexin V+ / PI- (Early apoptotic cells)
  • Annexin V+ / PI+ (Late apoptotic/necrotic cells)
  • Annexin V- / PI+ (Necrotic cells)[3]

Visualizations

Thz531_Mechanism_of_Action cluster_inhibition This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 PolII RNA Polymerase II (p-Ser2 CTD) CDK12_13->PolII Phosphorylates Transcription Transcription Elongation PolII->Transcription Promotes DDR_Genes DDR & Oncogene Expression (e.g., BRCA1, MYC) Transcription->DDR_Genes Enables Apoptosis Apoptosis DDR_Genes->Apoptosis Suppresses point1 point1

Caption: Mechanism of this compound leading to apoptosis.

Experimental_Workflow_Viability cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analyze Analysis Culture 1. Culture Cells Seed 2. Seed Cells in 96-well Plate Culture->Seed Treat 3. Add this compound Dilutions & DMSO Control Seed->Treat Incubate 4. Incubate for 72h Treat->Incubate Add_CTG 5. Add CellTiter-Glo Reagent Incubate->Add_CTG Read 6. Read Luminescence Add_CTG->Read Analyze 7. Normalize Data & Calculate IC50 Read->Analyze

Caption: Workflow for a cell viability assay.

Synthetic_Lethality cluster_pathways DNA Damage Repair Pathways This compound This compound HR Homologous Recombination (HR) This compound->HR Inhibits PARPi PARP Inhibitor BER Base Excision Repair (BER) PARPi->BER Inhibits HR->BER Increased Reliance Cell_Survival Cell Survival HR->Cell_Survival BER->Cell_Survival DNA_Damage DNA Damage DNA_Damage->HR Repaired by DNA_Damage->BER Repaired by Cell_Death Synthetic Lethality (Cell Death) Cell_Survival->Cell_Death Blocked by Combination

Caption: Synthetic lethality with this compound and PARP inhibitors.

References

Application Notes and Protocols: Preparation of THZ531 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THZ531 is a potent and selective covalent inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-dependent kinase 13 (CDK13), with IC50 values of 158 nM and 69 nM, respectively[1][2][3][4][5]. These kinases are crucial regulators of transcriptional elongation, mRNA splicing, and 3'-end RNA processing[1][3][5]. By inhibiting CDK12 and CDK13, this compound disrupts these processes, leading to a reduction in the expression of genes involved in the DNA damage response and those associated with super-enhancers[6][7][8]. This activity ultimately induces apoptosis in cancer cells, making this compound a valuable tool for cancer research and drug development[3][6][8]. This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for in vitro experimental use.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (2E)-N-[4-[[(3R)-3-[[5-chloro-4-(1H- indol-3-yl)-2-pyrimidinyl]amino]- 1-piperidinyl]carbonyl]phenyl]-4-. (dimethylamino)-2-butenamide[6]
Molecular Formula C30H32ClN7O2[6][7][9]
Molecular Weight 558.1 g/mol [6]
CAS Number 1702809-17-3[1][6]
Appearance Crystalline solid[6]
Purity ≥95%[6]

Solubility of this compound

This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide, but is insoluble in water[2][6]. The reported solubility in DMSO varies across different suppliers. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound[2].

SolventReported Solubility
DMSO 20 mg/mL[6], 45 mg/mL (sonication recommended)[10], ≥55.8 mg/mL[3][5], 100 mg/mL[2]
Ethanol 4 mg/mL[2], ~25 mg/mL[6]
Dimethylformamide ~30 mg/mL[6]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)[10]

  • Calibrated pipettes and sterile tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a general method for preparing a commonly used 10 mM stock solution. Adjust the calculations accordingly for different desired concentrations.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 558.1 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 558.1 g/mol x 1000 mg/g = 5.581 mg

    • Therefore, 5.581 mg of this compound is needed to make 1 mL of a 10 mM stock solution.

  • Weighing the this compound:

    • Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube or vial. As this compound should be considered hazardous, handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses[6].

  • Dissolving in DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 5.581 mg of this compound.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • For higher concentrations or if the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended to aid dissolution[10]. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles[2][11].

    • Store the aliquots at -20°C or -80°C.

    • The stability of the stock solution in DMSO is reported to be at least 1 month at -20°C and up to 1 year at -80°C[2][10][11].

In Vitro Applications

For cell-based assays, the this compound stock solution is typically diluted in cell culture medium to the desired final concentration immediately before use. For example, in Jurkat cells, this compound has been shown to inhibit proliferation with an IC50 of 50 nM and induce apoptosis[2][3][6]. Treatment of Jurkat cells with 50 nM this compound also reduces the expression of genes associated with the DNA damage response[6].

Signaling Pathway and Mechanism of Action

This compound covalently binds to a cysteine residue outside of the kinase domain of CDK12 and CDK13, leading to their irreversible inhibition[7]. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), particularly at the Serine 2 position (pSer2), which is a critical step for transcriptional elongation[3][8]. The disruption of transcriptional elongation disproportionately affects the expression of large genes and genes associated with super-enhancers, including key regulators of cell identity and the DNA damage response[6][7][8]. The downregulation of these critical genes ultimately leads to cell cycle arrest and apoptosis.

THZ531_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK12_13 CDK12 / CDK13 - Cyclin K PolII RNA Polymerase II (Pol II) CDK12_13->PolII Phosphorylation of CTD (Ser2) pPolII Phosphorylated Pol II (pSer2-CTD) Transcription Transcriptional Elongation pPolII->Transcription DNA DNA mRNA mRNA (DDR & SE Genes) Transcription->mRNA Apoptosis Apoptosis mRNA->Apoptosis Reduced Expression Leads to This compound This compound This compound->CDK12_13 Covalent Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical cell-based experiment.

THZ531_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex / Sonicate to Dissolve dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw dilute 7. Dilute in Culture Medium to Working Concentration thaw->dilute treat 8. Treat Cells dilute->treat analyze 9. Analyze Experimental Endpoints (e.g., Viability, Apoptosis) treat->analyze

Caption: Workflow for this compound stock preparation and use.

References

Application Notes and Protocols for Thz531 in Jurkat Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thz531 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] These kinases play a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2).[2][3] Inhibition of CDK12/13 by this compound leads to a reduction in pSer2 levels, causing defects in transcriptional elongation and the subsequent downregulation of genes critical for DNA damage response (DDR) and cell survival.[2][3] In Jurkat cells, a human T-cell acute lymphoblastic leukemia line, this compound treatment has been shown to irreversibly inhibit proliferation and induce apoptosis in a dose- and time-dependent manner.[2][1][3][4] These characteristics make this compound a valuable tool for studying the roles of CDK12/13 in cancer biology and for the development of novel anti-cancer therapeutics.

This document provides detailed application notes and protocols for the use of this compound in various assays with Jurkat cells.

Data Presentation

Table 1: this compound In Vitro Activity in Jurkat Cells
ParameterValueReference
Target CDK12, CDK13[1]
IC50 (CDK12) 158 nM[5]
IC50 (CDK13) 69 nM[5]
IC50 (Cell Proliferation) 50 nM[3]
Apoptosis Induction Dose- and time-dependent[2][1][4]
Low doses (<350 nM)Slow onset apoptosis
High doses (>350 nM)Rapid onset apoptosis
Table 2: Recommended this compound Concentration Ranges for Jurkat Cell Assays
AssayRecommended Concentration RangeIncubation TimeNotes
Cell Viability/Proliferation 10 nM - 1 µM72 hoursTo determine IC50, a dose-response curve is recommended.
Apoptosis (Annexin V) 50 nM - 500 nM24 - 72 hoursHigher concentrations and longer incubation times lead to increased apoptosis.
Western Blot (pSer2 Pol II) 50 nM - 500 nM6 hoursA time-course experiment may be beneficial to observe the dynamics of pSer2 reduction.
Gene Expression Analysis 50 nM - 500 nM6 - 24 hoursLower concentrations may reveal effects on specific gene subsets (e.g., DDR genes).

Signaling Pathway

This compound exerts its biological effects by covalently binding to and inhibiting CDK12 and CDK13. This inhibition prevents the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. The resulting disruption of transcription disproportionately affects genes with long gene bodies and those regulated by super-enhancers, including key DNA damage response (DDR) genes. The downregulation of these essential genes leads to genomic instability and ultimately triggers apoptosis.

Thz531_Signaling_Pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 RNA_Pol_II RNA Polymerase II (CTD-Ser2) CDK12_13->RNA_Pol_II Phosphorylation pSer2_Pol_II pSer2-RNA Pol II (Elongating) Transcription Transcriptional Elongation pSer2_Pol_II->Transcription DDR_Genes DDR & SE-associated Gene Expression Transcription->DDR_Genes Apoptosis Apoptosis DDR_Genes->Apoptosis

Caption: this compound inhibits CDK12/13, leading to reduced transcriptional elongation and apoptosis.

Experimental Protocols

Jurkat Cell Culture

Materials:

  • Jurkat cells (e.g., ATCC TIB-152)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • T-25 or T-75 culture flasks

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL for optimal growth. Do not exceed 3 x 10^6 cells/mL.[6][5]

  • To subculture, centrifuge the cell suspension at 150-200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and re-seed at the desired density.

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

Cell_Viability_Workflow start Start seed_cells Seed Jurkat cells in 96-well opaque plate (20,000 cells/well) start->seed_cells treat_cells Treat with this compound (or DMSO control) for 72 hours seed_cells->treat_cells equilibrate Equilibrate plate to room temperature (30 mins) treat_cells->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker (2 mins) add_reagent->mix incubate Incubate at RT (10 mins) mix->incubate read_luminescence Read Luminescence incubate->read_luminescence end End read_luminescence->end

Caption: Workflow for assessing Jurkat cell viability after this compound treatment.

Materials:

  • Jurkat cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed Jurkat cells at a density of 20,000 cells/well in 100 µL of complete growth medium in an opaque-walled 96-well plate.[3]

  • Prepare serial dilutions of this compound in complete growth medium. Add the desired final concentrations of this compound to the wells. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

Materials:

  • Treated and control Jurkat cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Treat Jurkat cells with the desired concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM) and a DMSO control for the desired time (e.g., 24, 48, 72 hours).

  • Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 150-200 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

    • Annexin V negative / PI negative: Live cells

    • Annexin V positive / PI negative: Early apoptotic cells

    • Annexin V positive / PI positive: Late apoptotic/necrotic cells

Western Blot for pSer2 RNA Polymerase II

Western_Blot_Workflow start Start treat_cells Treat Jurkat cells with This compound (6 hours) start->treat_cells harvest_lyse Harvest and Lyse Cells (RIPA buffer + inhibitors) treat_cells->harvest_lyse quantify Quantify Protein (e.g., BCA assay) harvest_lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane (5% BSA or milk) transfer->block primary_ab Incubate with Primary Ab (anti-pSer2 Pol II, anti-Total Pol II, anti-Actin) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Ab primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect end End detect->end

Caption: General workflow for Western blot analysis of pSer2 RNA Pol II in Jurkat cells.

Materials:

  • Treated and control Jurkat cells

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pSer2 RNA Pol II

    • Mouse anti-Total RNA Pol II

    • Mouse anti-β-Actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat Jurkat cells with various concentrations of this compound (e.g., 50 nM - 500 nM) for 6 hours.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer by heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for all antibodies.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify the relative levels of pSer2 Pol II, normalized to total Pol II and the loading control.

References

Application Notes and Protocols: THZ531 and PARP Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of THZ531, a selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), and Poly (ADP-ribose) polymerase (PARP) inhibitors. The combination of these two classes of drugs has demonstrated significant synergistic anti-tumor effects in various preclinical cancer models. This synergy is primarily based on the principle of synthetic lethality, where the inhibition of two different pathways leads to cell death, while inhibition of either pathway alone is tolerated.

This compound functions by downregulating the expression of genes involved in the DNA damage response (DDR), including those crucial for homologous recombination (HR) repair, such as BRCA1 and BRCA2.[1][2][3] This induced "BRCAness" phenotype renders cancer cells highly dependent on alternative DNA repair pathways, such as the one mediated by PARP.[1] PARP inhibitors, in turn, block the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication.[4][5][6] In cells with compromised HR repair, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[5][6]

Preclinical studies have shown that this combination is effective in various cancer types, including multiple myeloma, ovarian cancer, and breast cancer, offering a promising therapeutic strategy for tumors that are proficient in homologous recombination and therefore resistant to PARP inhibitors alone.[1][7]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound and the PARP inhibitor Olaparib.

Table 1: In Vitro Efficacy of this compound and Olaparib Combination in Multiple Myeloma Cell Lines

Cell LineThis compound IC50 (nM)Olaparib IC50 (µM)Combination Treatment EffectCombination Index (CI)
KMS18~100>20Synergistic< 1
KMS28~150>20Synergistic< 1
RPMI-8226>500>20Synergistic< 1

Data synthesized from a study on multiple myeloma cells.[1] The CI values being less than 1 indicate a synergistic interaction between this compound and Olaparib.

Table 2: In Vivo Efficacy of this compound and Olaparib Combination in a Multiple Myeloma Xenograft Model

Treatment GroupDosage and AdministrationOutcome
Vehicle ControlN/AProgressive tumor growth
This compound alone10 mg/kg, intraperitoneally, once daily, 5 days/weekModerate tumor growth inhibition
Olaparib alone30 mg/kg, oral gavage, once daily, 5 days/weekModerate tumor growth inhibition
This compound + Olaparib10 mg/kg this compound and 30 mg/kg OlaparibSignificant reduction in tumor burden compared to single agents

This data is from a study using KMS28 subcutaneous tumors in immune-deficient NSG mice.[1]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of synthetic lethality with this compound and PARP inhibitors.

G cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Culture 1. Cancer Cell Culture (e.g., Multiple Myeloma, Ovarian, Breast) Treatment 2. Treatment with this compound, PARP inhibitor, or Combination Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI, Western Blot for Cleaved PARP) Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot for Downstream Effectors (e.g., p-RNA Pol II) Treatment->Western_Blot Xenograft 1. Establish Tumor Xenografts in Immunocompromised Mice Animal_Treatment 2. Treat Mice with this compound, PARP inhibitor, or Combination Xenograft->Animal_Treatment Tumor_Measurement 3. Monitor Tumor Growth Animal_Treatment->Tumor_Measurement Endpoint_Analysis 4. Endpoint Analysis (Tumor Weight, Immunohistochemistry) Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for evaluating the combination therapy.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and a PARP inhibitor, alone and in combination, on the proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

  • Treat the cells with varying concentrations of this compound, the PARP inhibitor, or the combination of both. Include a vehicle control (DMSO) group. The final volume in each well should be 200 µL.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 values for each compound and analyze the combination effect using software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound and a PARP inhibitor.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PARP inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound, the PARP inhibitor, or the combination for 24-48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blotting for PARP Cleavage and DDR Proteins

Objective: To detect changes in the levels of key proteins involved in apoptosis (cleaved PARP) and the DNA damage response pathway.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-phospho-RNA Pol II (Ser2), anti-BRCA1, anti-RAD51, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the this compound and PARP inhibitor combination in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Cancer cells for injection

  • Matrigel (optional)

  • This compound formulated for in vivo use

  • PARP inhibitor formulated for in vivo use

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound alone, PARP inhibitor alone, combination).

  • Administer the treatments as per the determined schedule (e.g., daily oral gavage for the PARP inhibitor and intraperitoneal injection for this compound).

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predefined period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of this compound and PARP inhibitors represents a promising therapeutic strategy that leverages the concept of synthetic lethality to target cancers. The provided protocols offer a framework for researchers to investigate this combination further in their specific cancer models of interest. Careful optimization of drug concentrations and treatment schedules will be crucial for maximizing the synergistic effects and therapeutic potential of this combination therapy.

References

Application Notes and Protocols for THZ531 Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THZ531 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), with IC50 values of 158 nM and 69 nM, respectively.[1][2] These kinases are critical regulators of transcriptional elongation. They function by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2), a key modification for productive transcription.[1][3] Inhibition of CDK12/13 with this compound leads to a selective reduction in pSer2 levels, which disproportionately affects the expression of large genes and genes associated with super-enhancers.[3][4]

A critical set of genes suppressed by this compound are those involved in the DNA Damage Response (DDR), particularly the Homologous Recombination (HR) pathway, including BRCA1, BRCA2, and RAD51.[5] This suppression induces a state of "BRCAness" or HR-deficiency in cancer cells. This acquired vulnerability provides a strong rationale for investigating synergistic combinations of this compound with agents that target alternative DNA repair pathways, creating a synthetic lethal therapeutic strategy.[5][6] Notably, promising synergistic effects have been observed when combining this compound with PARP inhibitors (e.g., Olaparib) and DNA-PK inhibitors in various cancer models.[5]

These application notes provide a comprehensive framework for designing and executing synergy studies with this compound, from initial screening to mechanistic validation.

Experimental Design and Workflow

A typical experimental workflow for assessing this compound synergy involves a multi-stage process. It begins with determining the potency of each drug individually, followed by a combination screening to identify synergistic dose ranges, and concludes with mechanistic studies to validate the biological basis of the observed synergy.

G cluster_0 Phase 1: Single-Agent Profiling cluster_1 Phase 2: Synergy Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Validation A Select Cancer Cell Lines B Determine IC50 for this compound A->B C Determine IC50 for Combination Agent (e.g., PARP Inhibitor) A->C D Design Dose-Response Matrix (Checkerboard Assay) B->D C->D E Perform Combination Treatment (72h) D->E F Measure Cell Viability (e.g., CellTiter-Glo) E->F G Calculate Synergy Scores (e.g., CI, Bliss Score) F->G H Identify Synergistic Dose Combinations G->H I Treat Cells with Synergistic Doses H->I J Western Blot Analysis (pSer2, γH2AX, Cleaved PARP) I->J K Apoptosis Assay (Annexin V Staining) I->K G cluster_0 This compound Action cluster_1 Combination Agent Action This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 inhibits pSer2 pSer2-Pol II CDK12_13->pSer2 phosphorylates CDK12_13->pSer2 DDR_Genes Transcription of DDR Genes (BRCA1/2, RAD51) pSer2->DDR_Genes enables pSer2->DDR_Genes HR Homologous Recombination (HR) Repair DDR_Genes->HR required for DDR_Genes->HR DSB DNA Double-Strand Breaks (DSBs) HR->DSB repairs HR->DSB PARPi PARP Inhibitor (e.g., Olaparib) PARP PARP1 PARPi->PARP inhibits BER Base Excision Repair (BER) PARP->BER mediates PARP->BER SSB DNA Single-Strand Breaks (SSBs) BER->SSB repairs BER->SSB SSB->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

References

Troubleshooting & Optimization

Thz531 Solubility and Handling Guide for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thz531. This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the effective use of this compound in cell culture experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound.[1][2][3][4] It offers the highest solubility, allowing for the creation of a concentrated stock that can be diluted to the final working concentration in your cell culture medium. For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]

Q2: My this compound precipitated when I added it to my cell culture medium. What should I do?

A2: Precipitation upon dilution in aqueous-based cell culture media is a common issue due to the low aqueous solubility of this compound.[1] Here are some troubleshooting steps:

  • Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be less than 0.5% to avoid solvent toxicity to your cells. A concentration of 0.1% or lower is often recommended.

  • Increase the volume of media for dilution: Instead of adding a small volume of stock solution to a small volume of media, try adding the stock solution to a larger volume of pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.

  • Sonication: If you still observe precipitation, brief sonication of the diluted solution can help to redissolve the compound.[3]

  • Prepare a more dilute stock solution: If the issue persists, you can try preparing a less concentrated stock solution in DMSO, which will require a larger volume for dilution but may reduce the risk of precipitation.

Q3: What is the recommended storage condition for this compound powder and stock solutions?

A3:

  • Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][4]

  • Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][5]

Q4: Can I dissolve this compound in other solvents like ethanol or DMF?

A4: Yes, this compound is also soluble in ethanol and dimethylformamide (DMF).[2] However, DMSO generally offers higher solubility.[1] If you need to use an alternative to DMSO, refer to the solubility data table below for approximate concentrations. Be mindful that ethanol and DMF can also be toxic to cells, so the final solvent concentration in your culture medium should be kept to a minimum.

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Please note that these values can vary slightly between batches.

SolventSolubility (mg/mL)Molar EquivalentSource
DMSO100 mg/mL~179.18 mM[1]
DMSO45 mg/mL~80.64 mM[3]
DMSO20 mg/mL~35.84 mM[2][6]
Ethanol100 mg/mL~179.18 mM[1]
Ethanol25 mg/mL~44.8 mM[2][6]
Ethanol4-5 mg/mL~7.17-8.96 mM[1]
Dimethyl Formamide (DMF)30 mg/mL~53.75 mM[2][6]
WaterInsoluble-[1]

Molecular Weight of this compound: 558.07 g/mol [1][7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a commonly used 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required amount of this compound and DMSO:

    • To prepare 1 mL of a 10 mM stock solution, you will need 5.58 mg of this compound (Molecular Weight: 558.07 g/mol ).

    • Calculation: 0.01 mol/L * 1 L/1000 mL * 558.07 g/mol * 1000 mg/g = 5.58 mg/mL

  • Weigh the this compound powder: Carefully weigh out 5.58 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if needed. Sonication is also an option to accelerate dissolution.[3]

  • Sterilization (Optional): If required for your specific application, you can filter-sterilize the stock solution using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1][5]

This compound Mechanism of Action and Experimental Workflow

This compound is a covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][8][9] Inhibition of these kinases leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), particularly at the Serine 2 position.[1][10] This, in turn, disrupts transcriptional elongation and leads to the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1 and FANCF.[2][10][11] The resulting "BRCAness" phenotype can induce apoptosis in cancer cells.[11][12]

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture Treatment cluster_analysis Downstream Analysis Thz531_powder This compound Powder Stock_Solution 10 mM Stock Solution Thz531_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Working Solution (e.g., 100 nM) Stock_Solution->Working_Solution Dilute in Media Cells Cancer Cells in Culture Working_Solution->Cells Treat Cells Viability Cell Viability Assay (e.g., MTT, CTG) Cells->Viability Measure Apoptosis Apoptosis Assay (e.g., Annexin V) Cells->Apoptosis Assess Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Cells->Gene_Expression Analyze

Caption: Workflow for preparing and using this compound in cell culture experiments.

This compound Signaling Pathway

G This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 Inhibits PolII RNA Polymerase II (p-Ser2 CTD) CDK12_13->PolII Phosphorylates Transcription Transcriptional Elongation PolII->Transcription DDR_Genes DNA Damage Response Gene Expression (e.g., BRCA1, FANCF) Transcription->DDR_Genes Apoptosis Apoptosis DDR_Genes->Apoptosis Suppression Leads to

Caption: Simplified signaling pathway of this compound action.

References

potential off-target effects of Thz531

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of THZ531, a selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: The primary targets of this compound are CDK12 and CDK13.[1][2][3][4] It is a covalent inhibitor that forms an irreversible bond with a specific cysteine residue located outside the kinase domain of these proteins (Cys-1039 in CDK12).[5][6][7]

Q2: How selective is this compound for CDK12/13?

A2: this compound demonstrates high selectivity for CDK12 and CDK13 over other kinases, including other members of the CDK family like CDK7 and CDK9.[3][5][8] Biochemical assays show that the concentration of this compound required to inhibit CDK7 and CDK9 is more than 50-fold higher than that needed for CDK12 and CDK13.[2][3][5]

Q3: Does this compound have any known off-targets?

A3: While highly selective, this compound may exhibit some off-target activity at higher concentrations. For instance, it can engage CDK7 at a concentration of 1 µM.[8] A broad kinase screen (KiNativ™) of 211 kinases showed that none were significantly inhibited (less than 55% labeling), confirming its excellent selectivity at standard working concentrations.[5]

Q4: What is the mechanism of action of this compound?

A4: this compound was rationally designed from its predecessor, THZ1. It selectively and irreversibly binds to a non-catalytic cysteine residue in the C-terminal extension of CDK12 and CDK13.[5][8] This covalent modification inhibits the kinase activity, leading to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2).[1][2][5] This, in turn, suppresses transcription elongation, particularly affecting the expression of genes involved in the DNA Damage Response (DDR) and those associated with super-enhancers.[5][6]

Q5: Are there derivatives of this compound with improved selectivity?

A5: Yes, medicinal chemistry efforts have led to the development of this compound analogs with improved potency and selectivity. One such derivative is BSJ-01-175, which demonstrates exquisite selectivity for CDK12/13 and shows less engagement with CDK7 even at higher concentrations compared to this compound.[8][9]

Troubleshooting Guide

IssuePotential CauseRecommended Action
High levels of apoptosis at low concentrations (<350 nM) that are inconsistent with expected on-target effects. While this compound induces apoptosis as an on-target effect, rapid and excessive cell death at lower doses might suggest off-target effects in highly sensitive cell lines.[1][3]Confirm the IC50 for proliferation in your specific cell line. Consider performing a dose-response and time-course experiment to distinguish between on-target and potential off-target induced apoptosis.
Unexpected changes in gene expression profiles not related to the DDR pathway. This could be due to off-target kinase inhibition at higher concentrations or cell-type-specific responses.Perform a washout experiment to see if the effect is reversible. Irreversible effects are more likely due to the covalent on-target binding.[5] For persistent unexpected profiles, consider a lower concentration or using a more selective analog like BSJ-01-175.[8]
Inconsistent results in Pol II Ser2 phosphorylation assays. This could be due to issues with antibody specificity, sample preparation, or the timing of the assay.Ensure your antibodies are validated for detecting pSer2 of the Pol II CTD. As a covalent inhibitor, the effect of this compound is time-dependent; optimize the treatment duration for your cell line. Use appropriate controls, such as the inactive diastereomer of this compound, if available.
Difficulty replicating published IC50 values. IC50 values can vary based on the cell line, assay conditions (e.g., ATP concentration in biochemical assays), and incubation time.Standardize your protocol with the published methodology. For cellular assays, ensure consistent cell density and passage number. For biochemical assays, verify the purity and activity of the recombinant kinases.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Potency (IC50) of this compound

Target KinaseIC50Reference
CDK12158 nM[1][2][4][5]
CDK1369 nM[1][2][4][5]
CDK78.5 µM[2][3][5]
CDK910.5 µM[2][3][5]

Key Experimental Protocols

Radiometric Kinase Assay for IC50 Determination

This protocol is used to measure the direct inhibitory activity of this compound against a specific kinase.

  • Materials: Recombinant active kinase (e.g., CDK12/CycK, CDK13/CycK), kinase buffer (e.g., 40 mM HEPES pH 7.6, 34 mM NaCl, 34 mM KCl, 10 mM MgCl2, 5% glycerol), [γ-³²P]ATP, substrate peptide (e.g., Pol II CTD peptide), and this compound.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a reaction plate, equilibrate the recombinant kinase (e.g., 0.2 µM) in the kinase buffer.

    • Add the this compound dilutions to the kinase reaction and incubate for a pre-determined time to allow for covalent bond formation.

    • Initiate the kinase reaction by adding a mix of cold ATP (to the desired final concentration, e.g., 200 µM), [γ-³²P]ATP (e.g., 3 µCi), and the substrate peptide (e.g., 50 µM).

    • Allow the reaction to proceed for a fixed time at the optimal temperature for the kinase.

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.

    • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[5]

Cellular Target Engagement Assay using Biotinylated this compound

This assay confirms that this compound engages its intended targets within a cellular context.

  • Materials: Biotinylated this compound (biothis compound), cell line of interest (e.g., Jurkat cells), lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 5 mM EDTA, protease/phosphatase inhibitors), streptavidin-coated magnetic beads, and antibodies for western blotting (anti-CDK12, anti-CDK13, anti-CDK7).

  • Procedure:

    • Culture cells to the desired density and treat with either DMSO or this compound for a specified duration.

    • Lyse the cells and clarify the lysate by centrifugation.

    • Treat the cell lysates with biothis compound (e.g., 1 µM) overnight at 4°C to allow for binding to available targets.

    • Add streptavidin-coated beads to the lysate and incubate to pull down the biotinylated probe and its bound proteins.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by western blotting using antibodies against CDK12, CDK13, and CDK7 (as a negative control). A reduced signal in the this compound pre-treated sample compared to the DMSO control indicates target engagement.[4][5]

Visualizations

THZ531_Mechanism_of_Action cluster_drug Pharmacological Intervention cluster_kinase Primary Targets cluster_downstream Downstream Effects This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Covalent Inhibition PolII RNA Polymerase II (pSer2-CTD) CDK12_13->PolII Phosphorylation Transcription Transcription Elongation of DDR & SE Genes PolII->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Leads to (in cancer cells)

Caption: Mechanism of this compound action on the CDK12/13 pathway.

Experimental_Workflow start Start: Treat Cells/Lysate with this compound probe Add Biotinylated Kinase Probe start->probe pulldown Streptavidin Pulldown probe->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elute Elute Bound Proteins wash->elute analysis Analyze by Mass Spectrometry or Western Blot elute->analysis end End: Identify Off-Targets analysis->end

Caption: Workflow for identifying off-targets using affinity probes.

Caption: this compound concentration and its relation to on/off-target effects.

References

Technical Support Center: THZ531 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the covalent CDK12/13 inhibitor, THZ531, in in vivo experiments. Due to known metabolic stability issues with this compound, this guide also presents data and protocols for a more stable analog, BSJ-01-175, as a potential alternative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing rapid clearance and low exposure of this compound in my animal model. Is this expected?

A1: Yes, this is a known issue. This compound has been reported to have poor metabolic stability and high clearance in mice, making it unsuitable for many in vivo studies.[1] Its therapeutic use is limited by low solubility and poor metabolic stability.[2]

Q2: What are the specific metabolic liabilities of this compound?

A2: While specific metabolic pathways have not been fully elucidated in publicly available literature, the poor in vivo performance suggests rapid metabolism, likely by hepatic enzymes. The acrylamide moiety, while key to its covalent mechanism, can contribute to unfavorable pharmacokinetic properties.[1]

Q3: My this compound formulation is precipitating upon administration. How can I improve its solubility?

A3: this compound has low aqueous solubility.[2] For in vivo experiments, a common formulation strategy for poorly soluble compounds is to use a co-solvent system. One suggested formulation for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare this solution fresh for each use.

Q4: Are there more stable alternatives to this compound for in vivo studies?

A4: Yes, a derivative of this compound, named BSJ-01-175, was developed to overcome the metabolic stability issues of the parent compound.[2][3] BSJ-01-175 has demonstrated moderate pharmacokinetic properties and in vivo efficacy in a mouse xenograft model.[3][4]

Q5: Where can I find in vivo dosing and formulation information for the more stable analog, BSJ-01-175?

A5: In a study with an Ewing sarcoma patient-derived xenograft (PDX) mouse model, BSJ-01-175 was administered intraperitoneally (i.p.) once daily at a dose of 10 mg/kg.[3][4] The formulation used for these studies was a solution of 5% NMP, 5% Solutol HS-15, and 90% Normal saline for intravenous administration, and a similar formulation for oral administration.[3]

Data Presentation: Comparative In Vitro and In Vivo Data

The following tables summarize the available data for this compound and its more stable analog, BSJ-01-175, to aid in experimental design and compound selection.

Table 1: In Vitro Potency and Metabolic Stability

CompoundTarget IC50 (CDK12/13)Jurkat Cell Proliferation IC50Mouse Liver Microsomal (MLM) Stability
This compound 158 nM / 69 nM50 nMPoor (specific value not reported, but lower than analogs)[1][2][3]
BSJ-01-175 155 nM (CDK12)Not reportedImproved stability compared to this compound[3]

Table 2: In Vivo Pharmacokinetics of BSJ-01-175 in Mice

Route of AdministrationDose (mg/kg)Tmax (h)Cmax (ng/mL)AUClast (h*ng/mL)
Intravenous (IV)30.081050386
Oral (PO)100.5167453

Data from Jiang et al., 2021.[3]

Experimental Protocols

Protocol 1: Mouse Liver Microsomal (MLM) Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a compound using mouse liver microsomes.

Materials:

  • Test compound (e.g., this compound, BSJ-01-175)

  • Mouse liver microsomes (pooled from multiple donors)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare the incubation mixture in a 96-well plate containing phosphate buffer, MgCl₂, and mouse liver microsomes.

  • Pre-warm the plate to 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final DMSO concentration should be low (e.g., <1%) to avoid enzyme inhibition.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of the test compound.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) from the disappearance of the compound over time.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model (Example with BSJ-01-175)

This protocol is based on the successful in vivo studies with BSJ-01-175 and can be adapted for other compounds.

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation (e.g., Ewing sarcoma, prostate cancer cell lines)

Formulation and Dosing:

  • Compound: BSJ-01-175

  • Dose: 10 mg/kg, administered once daily.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Vehicle: 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 90% Normal saline. Prepare fresh daily.

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer BSJ-01-175 or vehicle control according to the dosing schedule.

  • Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Monitor animal health and body weight throughout the study.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis).

Mandatory Visualizations

Signaling Pathway of CDK12/13 Inhibition

CDK12_13_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition cluster_outcome Cellular Outcome RNA_Pol_II RNA Polymerase II (CTD) p_RNA_Pol_II Phosphorylated RNA Pol II (pSer2) RNA_Pol_II->p_RNA_Pol_II Phosphorylation Gene_Expression Expression of DDR & Oncogenes p_RNA_Pol_II->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Suppression leads to This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Inhibits

Caption: CDK12/13 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Tumor Establishment (e.g., 100-200 mm³) Start->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Daily Treatment: Compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Monitoring->Treatment Repeat daily Endpoint Study Endpoint: Euthanasia & Tissue Collection Monitoring->Endpoint Pre-defined criteria met

Caption: General experimental workflow for in vivo efficacy studies.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Logic Start Issue: Poor In Vivo Efficacy Check_Formulation Is the compound fully dissolved in the vehicle? Start->Check_Formulation Optimize_Formulation Optimize formulation: - Try co-solvents (PEG300, Tween-80) - Prepare fresh daily Check_Formulation->Optimize_Formulation No Check_Stability Has metabolic stability been assessed? Check_Formulation->Check_Stability Yes Optimize_Formulation->Check_Stability Perform_MLM Perform Mouse Liver Microsomal (MLM) assay Check_Stability->Perform_MLM No Assess_PK Perform pharmacokinetic (PK) study to confirm exposure Check_Stability->Assess_PK Yes Consider_Analog If stability is poor, consider a more stable analog (e.g., BSJ-01-175) Perform_MLM->Consider_Analog

Caption: Troubleshooting logic for addressing poor in vivo efficacy.

References

Technical Support Center: Overcoming Resistance to THZ531 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the CDK12/13 inhibitor, THZ531, in their cancer cell experiments.

Troubleshooting Guides

This section addresses common issues observed during experiments with this compound and provides step-by-step guidance to identify and resolve them.

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cancer Cell Lines

  • Question: My cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value. What are the potential causes and how can I investigate this?

  • Answer: The most common cause of acquired resistance to this compound is the upregulation of multidrug resistance transporters. Here’s a troubleshooting workflow:

    • Hypothesize the Mechanism: The primary hypothesis is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) or ABCG2, which actively efflux this compound from the cell, reducing its intracellular concentration.[1][2] Another possibility is the activation of survival pathways like MEK-ERK and PI3K-AKT-mTOR, which can contribute to MDR1 upregulation.[3][4][5]

    • Experimental Verification:

      • Gene and Protein Expression Analysis: Perform qPCR and Western blotting to assess the mRNA and protein levels of ABCB1 (MDR1) and ABCG2 in your resistant cell line compared to the parental, sensitive line.

      • Efflux Pump Inhibition: Treat the resistant cells with known inhibitors of ABC transporters (e.g., verapamil for ABCB1) in combination with this compound. A restoration of sensitivity to this compound would indicate that transporter-mediated efflux is the primary resistance mechanism.

      • Pathway Analysis: Use Western blotting to check for the phosphorylation status of key proteins in the MEK-ERK (p-ERK) and PI3K-AKT-mTOR (p-AKT, p-mTOR) pathways in resistant versus sensitive cells.[3][4]

    • Potential Solutions:

      • Combination Therapy:

        • EZH2 Inhibitors: Co-treatment with an EZH2 inhibitor (e.g., GSK343, UNC1999) can reverse MDR1-mediated resistance.[3][4][5]

        • Pathway Inhibitors: If the MEK-ERK or PI3K-AKT-mTOR pathways are activated, consider using specific inhibitors for these pathways in combination with this compound.

      • Alternative Inhibitors: If available, test novel CDK12 inhibitors that are not substrates for ABC transporters, such as the experimental compound E9.[1][2]

    Experimental Workflow for Investigating Acquired Resistance:

    G cluster_0 Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Solutions A Decreased this compound sensitivity (Increased IC50) B Upregulation of ABC Transporters (MDR1/ABCG2) A->B C Activation of Survival Pathways (MEK-ERK, PI3K-AKT) A->C D qPCR & Western Blot for MDR1/ABCG2 B->D E Co-treatment with ABC Transporter Inhibitors B->E H Use Alternative Inhibitors (Not ABC substrates) B->H F Western Blot for p-ERK, p-AKT C->F G Combination Therapy (e.g., EZH2 inhibitors) D->G E->G F->G

    Workflow for troubleshooting acquired this compound resistance.

Issue 2: Intrinsic or De Novo Resistance to this compound

  • Question: My cancer cell line of interest shows high intrinsic resistance to this compound even upon initial treatment. What could be the underlying reasons?

  • Answer: De novo resistance can be multifactorial. In aggressive B-cell lymphomas, for instance, innate resistance has been linked to pre-existing high levels of MDR1 expression, driven by activated MEK-ERK and PI3K-AKT-mTOR pathways.[3][4]

    Troubleshooting Steps:

    • Baseline Characterization:

      • Assess the basal expression levels of ABCB1 (MDR1) and ABCG2 in your cell line.

      • Profile the baseline activation status of the MEK-ERK and PI3K-AKT-mTOR signaling pathways.

    • Combination Screening:

      • Systematically screen for synergistic drug combinations. EZH2 inhibitors have been shown to sensitize innately resistant lymphoma cells to this compound.[3][4]

    Logical Relationship for De Novo Resistance:

    G cluster_0 Cellular State cluster_1 Mechanism cluster_2 Outcome A Pre-existing Activation of MEK-ERK & PI3K-AKT-mTOR Pathways B High Basal Expression of MDR1 (ABCB1) A->B C Intrinsic (De Novo) Resistance to this compound B->C

    Mechanism of intrinsic this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[6][7] It works by irreversibly binding to a cysteine residue located outside the kinase domain of CDK12.[8] This inhibition leads to a reduction in the phosphorylation of RNA Polymerase II, which in turn causes a loss of expression of large genes, particularly those involved in the DNA Damage Response (DDR) pathway, such as BRCA1 and ATR.[6][8][9] This creates a state of "BRCAness" in the cancer cells.[10]

Q2: How can I leverage the "BRCAness" induced by this compound for therapeutic strategies?

A2: The downregulation of DDR genes by this compound makes cancer cells more vulnerable to DNA damaging agents and inhibitors of other DNA repair pathways. This creates opportunities for synthetic lethality.

  • PARP Inhibitors: Combination treatment with PARP inhibitors (e.g., Olaparib) has shown synergistic cell death in multiple myeloma and other cancers.[10] With the Homologous Recombination (HR) pathway impaired by this compound, the cells become highly dependent on pathways like Base Excision Repair (BER), which can be targeted by PARP inhibitors.

  • DNA-PK Inhibitors: Similarly, combining this compound with DNA-PK inhibitors (targeting the Non-Homologous End Joining (NHEJ) pathway) can also lead to synergistic cell death.[10]

  • DNA Damaging Agents: this compound can enhance the sensitivity of cancer cells to traditional DNA damaging chemotherapies.[6]

Signaling Pathway of this compound Action and Synthetic Lethality:

This compound mechanism of action and synthetic lethality.

Q3: What are the typical IC50 values for this compound in sensitive cancer cell lines?

A3: IC50 values for this compound are cell-line dependent but are generally in the nanomolar to low micromolar range for sensitive lines.

Cancer TypeCell Line(s)Reported IC50 RangeReference
Neuroblastoma (sensitive)MYCN-amplified lines2 - 16 nM[1]
Aggressive B-cell LymphomasZ138, Jeko-1, DOHH-2, ValNanomolar range[3]
Mantle Cell Lymphoma (resistant)REC-11.63 µM[3]
Ovarian CancerPanel of 6 cell lines50 - 200 nM[6]
Breast CancerPanel of 4 cell lines< 50 nM[6]
Colorectal Cancer (PDOs)11 Patient-Derived Organoids0.06 µM - 4.2 µM[11]

Q4: How do I generate a this compound-resistant cell line for my experiments?

A4: A standard method for generating resistant cell lines involves continuous exposure to escalating doses of the drug over a prolonged period.

Protocol for Generating this compound-Resistant Cell Lines

  • Initial Dosing: Begin by continuously exposing the parental, this compound-sensitive cell line to a concentration of this compound equal to its IC50 value.

  • Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner.

  • Monitoring: Continuously monitor the cells for growth rates and morphology. Resistant cells should eventually be able to proliferate in drug concentrations that are 20-30 times the IC50 of the parental cells.[1]

  • Duration: This process can take several months (e.g., 6-8 months).[1]

  • Characterization: Once a resistant population is established, characterize it by determining its new IC50 value and investigating the underlying resistance mechanisms as described in the troubleshooting guides.

Experimental Protocols

Protocol 1: Western Blot for MDR1 and Phospho-ERK/AKT

  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • MDR1/ABCB1

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-AKT (Ser473)

    • Total AKT

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (IC50) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound (and any combination drug, if applicable). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, MTT, or resazurin.

  • Data Analysis: Normalize the viability data to the vehicle control and plot a dose-response curve using non-linear regression to calculate the IC50 value.

References

THZ531 Technical Support Center: Minimizing Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for THZ531. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing the covalent CDK12/13 inhibitor this compound effectively while minimizing potential toxicity in normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and how does it relate to toxicity?

A1: this compound is a first-in-class covalent inhibitor that selectively targets Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] It forms an irreversible bond with a cysteine residue located outside of the main kinase domain.[5][6][7] The primary on-target effect is the inhibition of CDK12/13 kinase activity, which leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2-Pol II).[1][6] This event impairs transcriptional elongation, causing a significant downregulation in the expression of specific genes, particularly those regulated by super-enhancers and genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1 and FANCF.[5][6][8]

Toxicity can arise from this primary mechanism. While cancer cells are often highly dependent on these pathways for survival, normal cells also rely on transcriptional regulation and DDR. High concentrations or prolonged exposure to this compound can induce apoptosis in a dose- and time-dependent manner, which may be due to a combination of on-target effects on essential genes in normal cells and potential off-target effects at higher concentrations.[1][3]

Q2: I'm observing high levels of apoptosis in my normal/control cell lines. What are the likely causes?

A2: High toxicity in normal or control cell lines is typically due to one or more of the following factors:

  • Concentration is too high: Doses exceeding 350 nM have been shown to induce rapid apoptosis, which may result from a combination of on- and off-target effects.[3]

  • Prolonged exposure: As an irreversible inhibitor, the pharmacological effect of this compound can be long-lasting.[3][9] Continuous exposure for extended periods (e.g., >72 hours) can lead to cumulative toxicity.

  • High sensitivity of the cell line: Some normal cell types may have a higher intrinsic reliance on CDK12/13-mediated transcription for survival and may be more sensitive to inhibition.

  • Off-target effects: While this compound is selective for CDK12/13 over other kinases like CDK7 and CDK9, very high concentrations can inhibit these other kinases, leading to broader cellular toxicity.[1][2]

Q3: How can I determine the optimal, minimally toxic concentration of this compound for my cell line?

A3: The key is to identify the lowest concentration that produces the desired biological effect (e.g., downregulation of DDR genes) without causing widespread cell death.

  • Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) for a fixed time (e.g., 72 hours) and measure cell viability. This will establish the IC50 value for your specific cell line.

  • Assess Target Engagement: Select concentrations at and below the IC50 (e.g., 0.5x, 1x, and 2x IC50). Treat cells for a shorter period (e.g., 6 hours) and perform a Western blot to check for a reduction in pSer2-Pol II levels. This confirms the inhibitor is engaging its target.[6]

  • Measure Functional Outcomes: At the same concentrations, use qRT-PCR to measure the expression of known this compound-sensitive genes like BRCA1 or RUNX1.[6]

  • Quantify Apoptosis: Use Annexin V/PI staining to assess the level of apoptosis at each concentration and time point.

The optimal concentration will be the lowest dose that shows significant target engagement and downstream gene repression with minimal induction of apoptosis in your control cells.

Q4: Are there general strategies to mitigate the risks associated with covalent inhibitors like this compound?

A4: Yes. High selectivity for the intended protein target is a critical factor in mitigating safety risks.[10][11] Optimizing pharmacokinetics to allow for lower daily doses can also improve the safety margin and reduce the risk of toxicity.[10][11] While this compound has known limitations regarding solubility and metabolic stability, its derivative, BSJ-01-175, was developed to overcome these issues.[12] For experimental design, using the lowest effective dose and considering intermittent or pulsed dosing schedules can help reduce cumulative off-target effects.

Q5: My this compound is precipitating in the culture medium. How can I improve its solubility?

A5: this compound has limited aqueous solubility.[12] To avoid precipitation, always prepare fresh stock solutions in high-quality, anhydrous DMSO.[3] When diluting into your culture medium, do so quickly and ensure thorough mixing. Avoid freeze-thaw cycles of the stock solution. For in vivo studies, specific formulations using agents like PEG300 and Tween80 are required to maintain solubility.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Excessive toxicity/apoptosis in normal/control cells. 1. Concentration too high. Doses >100-200 nM can be broadly toxic.Perform a detailed dose-response curve starting from low nM concentrations (e.g., 10-25 nM).
2. Prolonged exposure time. this compound's effect is irreversible.Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72h) to find the minimum time required for the desired effect. Consider shorter exposures followed by washout.
3. Off-target kinase inhibition. Confirm target engagement at your chosen concentration by Western blot for pSer2-Pol II. If pSer2-Pol II is maximally inhibited at a lower dose, use that dose.
Inconsistent or no effect at expected concentrations. 1. Poor solubility/precipitation. Prepare fresh stock solutions in anhydrous DMSO. When diluting into aqueous media, pipette directly into the media and mix immediately.
2. Compound degradation. Store DMSO stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.
Difficulty distinguishing on-target vs. off-target toxicity. 1. Lack of a negative control. If available, use an inactive structural analog of this compound (such as THZ531R) as a negative control to differentiate specific on-target effects from non-specific compound toxicity.[6]
2. Confounding effects. Rescue experiments using overexpression of CDK12 or downstream targets can help confirm that the observed phenotype is due to on-target inhibition.

Quantitative Data Summary

Table 1: this compound Kinase Inhibitory Profile (IC50 Values)

Kinase IC50 (nM) Selectivity vs. CDK12 Reference
CDK13 69 nM 2.3x more potent [1][2][4]
CDK12 158 nM - [1][2][4]
CDK7 8,500 nM ~54-fold weaker [1][2]

| CDK9 | 10,500 nM | ~66-fold weaker |[1][2] |

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay Recommended Concentration Range Notes Reference
Cell Proliferation (e.g., Jurkat cells) 25 - 100 nM IC50 is ~50 nM after 72h treatment. [1][3][6]
Target Engagement (pSer2-Pol II reduction) 50 - 500 nM A clear dose-dependent reduction is observed after 6h. [3][6]
Gene Expression (DDR/SE genes) 50 - 200 nM 50 nM causes loss of a small subset of genes; 200 nM has a more profound effect. [6][8]

| Apoptosis Induction | >50 nM | Dose- and time-dependent. Doses >350 nM can cause rapid, potentially off-target apoptosis. |[2][3] |

Key Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 72-96 hours). Allow cells to adhere overnight if applicable.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium from a high concentration stock (e.g., starting from 2 µM down to ~1 nM). Include a DMSO-only vehicle control.

  • Treatment: Remove the existing medium and add the this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: Normalize the results to the DMSO control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement (pSer2-Pol II)

  • Cell Treatment: Seed cells in 6-well plates. Treat with desired concentrations of this compound (e.g., 50, 100, 200, 500 nM) and a DMSO control for 6 hours.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody against RNA Polymerase II CTD repeat YSPTSPS (phospho S2) overnight at 4°C. Also probe a separate blot or strip and re-probe for total RNA Polymerase II and a loading control (e.g., a-tubulin or GAPDH).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Seed and treat cells in 6-well plates with this compound at various concentrations and time points.

  • Cell Collection: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations

THZ531_Mechanism_of_Action cluster_0 This compound Action cluster_1 Transcriptional Machinery cluster_2 Downstream Cellular Processes This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Covalent Inhibition pPolII pSer2-RNAPII (Elongating Form) CDK12_13->pPolII Phosphorylates Ser2 PolII RNA Polymerase II (RNAPII-CTD) PolII->pPolII Elongation Transcription Elongation pPolII->Elongation Drives Gene_Exp Gene Expression (DDR & Super-Enhancer Genes) Elongation->Gene_Exp Enables Apoptosis Apoptosis Gene_Exp->Apoptosis Inhibits Survival Cell Survival & Proliferation Gene_Exp->Survival Promotes

Caption: this compound covalently inhibits CDK12/13, blocking RNAPII phosphorylation and transcription.

Experimental_Workflow start Start: Select Cell Lines (Normal vs. Cancer) dose_response 1. Dose-Response Assay (e.g., 72h, CellTiter-Glo) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 select_doses 3. Select Doses for Mechanistic Studies (e.g., 0.5x, 1x, 2x IC50) determine_ic50->select_doses target_engagement 4. Assess Target Engagement (6h, Western for pSer2-Pol II) select_doses->target_engagement functional_assay 5. Measure Functional Readout (6-24h, qRT-PCR for DDR genes) target_engagement->functional_assay assess_toxicity 6. Quantify Apoptosis (24-72h, Annexin V/PI) functional_assay->assess_toxicity decision Minimal toxicity in normal cells with desired effect in cancer cells? assess_toxicity->decision optimal_conc Optimal Concentration Identified decision->optimal_conc  Yes adjust Adjust Dose/Time & Re-evaluate decision->adjust No adjust->select_doses

Caption: Workflow for optimizing this compound concentration to maximize therapeutic index.

Troubleshooting_Toxicity start High Toxicity Observed in Normal Cells check_conc Is [this compound] > 100 nM? start->check_conc check_time Is exposure time > 48h? check_conc->check_time No sol_conc SOLUTION: Lower concentration. Perform dose-response. check_conc->sol_conc Yes check_target Is pSer2-Pol II fully inhibited at a lower dose? check_time->check_target No sol_time SOLUTION: Reduce exposure time. Consider pulsed dosing. check_time->sol_time Yes sol_offtarget Potential Off-Target Toxicity SOLUTION: Use lowest effective dose. check_target->sol_offtarget Yes on_target On-Target Toxicity: Cell line is sensitive. Re-evaluate therapeutic window. check_target->on_target No

Caption: A logic diagram for troubleshooting excessive toxicity in normal cell lines.

References

Thz531 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thz531. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder upon receipt?

A1: Lyophilized this compound powder should be stored at -20°C and kept desiccated.[1][2] Under these conditions, the compound is stable for up to three years.[1][2] Some suppliers suggest stability for at least four years at -20°C.

Q2: What is the recommended solvent for reconstituting this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.[3] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.

Q3: How should I prepare and store this compound stock solutions?

A3: Prepare a concentrated stock solution in fresh DMSO. For example, a 10 mM stock solution can be prepared. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term stability (up to one year). For shorter-term storage, aliquots can be kept at -20°C for up to one month.

Q4: I am observing precipitation in my this compound stock solution. What should I do?

A4: If you observe precipitation, you can try to redissolve the compound by gently warming the vial and sonicating.[3] However, precipitation may also indicate that the solubility limit has been exceeded or that the DMSO has absorbed moisture. Using fresh, anhydrous DMSO is crucial for optimal solubility.

Q5: My this compound seems to be losing activity in my cell-based assays. What could be the cause?

A5: Loss of activity can be due to several factors. One common issue is the degradation of this compound in aqueous cell culture media. This compound has been noted for its poor metabolic stability.[4] It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen DMSO stock. Avoid storing diluted this compound in aqueous solutions for extended periods. Additionally, ensure that your stock solutions have not been subjected to multiple freeze-thaw cycles.

Q6: Is this compound sensitive to light?

A6: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect all research compounds from prolonged exposure to light. Storing stock solutions in amber vials or wrapping tubes in foil can help minimize potential photodegradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no biological activity 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Degradation in aqueous media. 4. Incorrect concentration calculation.1. Ensure lyophilized powder is stored at -20°C and stock solutions at -80°C. 2. Aliquot stock solutions into single-use volumes. 3. Prepare fresh dilutions in media for each experiment. 4. Double-check all calculations and dilutions.
Precipitation in stock solution 1. Solubility limit exceeded. 2. Use of old or wet DMSO. 3. Compound has come out of solution during storage.1. Do not exceed the recommended maximum solubility in DMSO. 2. Use fresh, anhydrous DMSO for reconstitution. 3. Gently warm and sonicate the stock solution to redissolve.
Inconsistent results between experiments 1. Variability in compound stability. 2. Differences in cell culture conditions. 3. Inconsistent incubation times with the compound.1. Use freshly prepared dilutions for each experiment. 2. Maintain consistent cell passage numbers, density, and media composition. 3. Standardize the timing of compound addition and the duration of treatment.
Difficulty dissolving lyophilized powder 1. Poor quality solvent. 2. Insufficient mixing.1. Use fresh, high-purity, anhydrous DMSO. 2. Vortex and/or sonicate the solution to ensure complete dissolution.

Data Presentation

This compound Storage Conditions and Stability
Form Storage Temperature Solvent Duration Source
Lyophilized Powder-20°CN/AUp to 36 months[1][2]
Stock Solution-80°CDMSOUp to 1 year
Stock Solution-20°CDMSOUp to 1 month
This compound Solubility
Solvent Concentration Source
DMSO~45 mg/mL (~80.64 mM)[3]

Experimental Protocols

Recommended Protocol for a Cell-Based Proliferation Assay

This protocol provides a general guideline for using this compound in a cell-based assay, with an emphasis on minimizing compound degradation.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at the desired density and allow them to adhere overnight.

  • This compound Stock Solution Preparation:

    • On the day of the experiment, thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

    • Gently vortex the stock solution to ensure it is fully dissolved.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the this compound stock solution in your complete cell culture medium to achieve the desired final concentrations.

    • It is critical to prepare these working solutions immediately before adding them to the cells. Do not store this compound in aqueous media.

  • Cell Treatment:

    • Remove the old media from your cell plates and replace it with the media containing the various concentrations of this compound.

    • Include a vehicle control (DMSO) at the same final concentration as in your highest this compound treatment.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your chosen proliferation assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions to determine the effect of this compound on cell viability.

Visualizations

This compound Signaling Pathway

Thz531_Signaling_Pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibits RNAPII RNA Polymerase II (CTD-Ser2) CDK12_13->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II (p-Ser2) RNAPII->pRNAPII Transcription_Elongation Transcription Elongation pRNAPII->Transcription_Elongation Promotes DDR_Genes DNA Damage Response Genes (e.g., BRCA1, FANCF) Transcription_Elongation->DDR_Genes Expression of Cell_Cycle_Apoptosis Cell Cycle Arrest & Apoptosis DDR_Genes->Cell_Cycle_Apoptosis Leads to

Caption: this compound inhibits CDK12/13, leading to reduced RNA Pol II phosphorylation and decreased transcription of DDR genes.

This compound Experimental Workflow

Thz531_Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment Reconstitute Reconstitute this compound in fresh DMSO Aliquot Aliquot into single-use tubes Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw one aliquot Store->Thaw Dilute Prepare fresh serial dilutions in cell culture medium Thaw->Dilute Treat Treat cells immediately Dilute->Treat Incubate Incubate for desired time Treat->Incubate Analyze Analyze results Incubate->Analyze Thz531_Troubleshooting Start Loss of this compound Activity Observed Check_Storage Check Storage Conditions (-20°C powder, -80°C stock) Start->Check_Storage Check_Aliquots Were stock solutions aliquoted? Check_Storage->Check_Aliquots Yes Cause_Storage Improper storage is likely cause. Prepare fresh stock. Check_Storage->Cause_Storage No Check_Dilution Were dilutions made fresh in aqueous buffer? Check_Aliquots->Check_Dilution Yes Cause_FreezeThaw Repeated freeze-thaw cycles likely caused degradation. Use a new aliquot. Check_Aliquots->Cause_FreezeThaw No Cause_Aqueous_Deg Aqueous instability is likely cause. Prepare fresh dilutions immediately before use. Check_Dilution->Cause_Aqueous_Deg No Other_Factors Consider other factors: cell health, reagent quality. Check_Dilution->Other_Factors Yes

References

Validation & Comparative

THZ531 vs. The Field: A Comparative Guide to CDK12 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 12 (CDK12) has emerged as a compelling target in oncology, primarily due to its critical role in regulating the transcription of genes involved in the DNA damage response (DDR). Inhibition of CDK12 can induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to PARP inhibitors and other DNA-damaging agents. THZ531, a covalent inhibitor of CDK12 and its close homolog CDK13, has been a pivotal tool in elucidating these mechanisms. This guide provides a comprehensive comparison of this compound with other notable CDK12 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: The Role of CDK12 in Transcriptional Regulation

CDK12, in complex with its partner Cyclin K, functions as a key regulator of transcriptional elongation. It specifically phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2). This phosphorylation event is crucial for the transition from transcriptional initiation to productive elongation, particularly for long and complex genes, including many essential components of the DDR pathway such as BRCA1, BRCA2, and ATR. By inhibiting CDK12, small molecules like this compound prevent this critical phosphorylation step, leading to premature termination of transcription and subsequent downregulation of DDR gene expression. This induced deficiency in DNA repair is the cornerstone of the synthetic lethality observed when combining CDK12 inhibitors with agents that cause DNA damage.

CDK12_Pathway cluster_0 Upstream Regulation cluster_1 Transcriptional Elongation cluster_2 Downstream Effects cluster_3 Inhibitor Action CDK12 CDK12 CyclinK CyclinK CDK12->CyclinK forms complex RNAPII_CTD RNAPII CTD pSer2_RNAPII pSer2-RNAPII RNAPII_CTD->pSer2_RNAPII Phosphorylation Productive Elongation Productive Elongation pSer2_RNAPII->Productive Elongation Promotes CDK12_CyclinK CDK12/CycK Complex CDK12_CyclinK->RNAPII_CTD Phosphorylates Ser2 DDR_Genes DDR Genes (BRCA1, ATR, etc.) Productive Elongation->DDR_Genes Enables Transcription of DNA Damage Repair DNA Damage Repair DDR_Genes->DNA Damage Repair This compound This compound & other CDK12i This compound->CDK12_CyclinK Inhibits

Figure 1. CDK12 Signaling Pathway and Point of Inhibition.

Comparative Inhibitor Performance

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other CDK12 inhibitors.

Table 1: Biochemical Potency (IC50/Kd in nM)
InhibitorCDK12CDK13CDK7CDK9CDK1CDK2CDK5Selectivity Profile
This compound 158[1]69[1]8,500[1]10,500[1]---Selective CDK12/13
SR-4835 99 (IC50), 98 (Kd)[2][3][4]4.9 (Kd)[2][3][4]-----Selective CDK12/13
Dinaciclib Potent--4[5][6]3[5][6]1[5][6]1[5][6]Pan-CDK
Flavopiridol ---20-100 (range)[7]20-100 (range)[7]20-100 (range)[7]-Pan-CDK
THZ1 PotentPotent3.2----CDK7/12/13
Table 2: Cellular Activity (Anti-proliferative IC50 in nM)
InhibitorCell LineIC50 (nM)
This compound Jurkat50[8][9]
SR-4835 MDA-MB-231~90 (effective concentration)[3]
Dinaciclib VariousPotent (cell-dependent)
Flavopiridol Various10-130 (range)[7]

Head-to-Head Comparison: this compound vs. SR-4835

Direct comparative studies between this compound and SR-4835 highlight key differences in their mechanism of action beyond simple kinase inhibition. While both are potent CDK12/13 inhibitors, SR-4835 has been shown to uniquely induce the proteasomal degradation of Cyclin K, the obligate partner of CDK12.[10][11][12] This dual mechanism of CDK12 inhibition and Cyclin K degradation may offer a distinct therapeutic advantage. In contrast, this compound, as a covalent inhibitor, forms an irreversible bond with a cysteine residue outside the kinase domain of CDK12.[10] This covalent modification leads to sustained target engagement.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the characterization of CDK12 inhibitors.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of CDK12.

Kinase_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Reaction & Detection Recombinant_Enzyme Recombinant CDK12/CycK Incubation Incubate at 30°C Recombinant_Enzyme->Incubation Substrate Substrate (e.g., GST-RNAPII CTD) Substrate->Incubation ATP ATP (γ-32P-ATP) ATP->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Buffer Kinase Buffer Buffer->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Stop Reaction Autoradiography Autoradiography SDS_PAGE->Autoradiography Detect Phosphorylation

Figure 2. Workflow for an In Vitro Kinase Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK12/Cyclin K enzyme, the substrate (e.g., a GST-tagged RNAPII CTD fragment), and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding ATP, often radiolabeled with γ-³²P for detection.

  • Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Separate the reaction products by SDS-PAGE. The phosphorylated substrate is then visualized and quantified using autoradiography. The intensity of the signal corresponds to the kinase activity, and IC50 values can be calculated from the dose-response curves.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a specified duration (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate to generate a luminescent signal from the cellular ATP.

  • Signal Stabilization and Measurement: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[13][14][15] Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Western Blot for Phospho-Ser2 RNAPII

This technique is used to assess the on-target effect of CDK12 inhibitors in a cellular context by measuring the phosphorylation status of its key substrate, RNAPII.

Protocol:

  • Cell Lysis: Treat cells with the CDK12 inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for RNAPII phosphorylated at Serine 2 of the CTD. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. The band intensity reflects the level of pSer2-RNAPII. Total RNAPII and a housekeeping protein (e.g., actin) should also be blotted as controls.

Conclusion

This compound remains a valuable tool for studying the biological consequences of CDK12/13 inhibition due to its well-characterized covalent mechanism and selectivity over other CDK subfamilies. However, the landscape of CDK12 inhibitors is expanding, with compounds like SR-4835 offering alternative mechanisms of action that may provide different therapeutic opportunities. Pan-CDK inhibitors such as Dinaciclib and Flavopiridol, while less selective, can be useful for exploring broader CDK-related biology. The choice of inhibitor will ultimately depend on the specific research question, whether it be dissecting the role of CDK12 specifically or exploring the effects of broader transcriptional inhibition. The data and protocols presented in this guide are intended to provide a solid foundation for making these informed decisions in the pursuit of novel cancer therapies.

References

Validating the On-Target Effects of Thz531: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a selective inhibitor is a critical step in preclinical development. This guide provides a comparative overview of key experimental approaches to confirm the specific engagement of Thz531 with its intended targets, Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).

This compound is a potent and selective covalent inhibitor of CDK12 and CDK13, which play crucial roles in regulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][2] By covalently targeting a cysteine residue located outside the kinase domain, this compound effectively and irreversibly inhibits the kinase activity of CDK12 and CDK13.[2] This guide outlines the essential experiments to validate these on-target effects, presenting quantitative data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Comparative Performance of this compound

The selectivity and potency of this compound can be benchmarked against other kinase inhibitors. A direct comparison highlights its preferential activity towards CDK12 and CDK13.

Compound Target(s) IC50 (nM) Cellular Proliferation IC50 (nM, Jurkat cells) Mechanism
This compound CDK12, CDK13 158 (CDK12), 69 (CDK13) [1][2][3]50 [2][3]Covalent, Selective
THZ1CDK7, CDK12, CDK13Not specifiedPotent anti-proliferativeCovalent, Less Selective
BSJ-01-175CDK12, CDK13155 (CDK12)Not specifiedCovalent, Improved Selectivity
DinaciclibPan-CDKNot specifiedNot specifiedNon-covalent, Broad
NVP-2CDK9Not specifiedNot specifiedSelective

On-Target Validation Workflow

A multi-pronged approach is essential to confidently validate the on-target effects of this compound. The following workflow outlines a logical sequence of experiments, from initial biochemical assays to cellular and genome-wide analyses.

This compound On-Target Validation Workflow cluster_A cluster_B cluster_C cluster_D A Biochemical Assays B Target Engagement in Cells A->B Confirms target binding C Downstream Signaling Analysis B->C Links binding to cellular effect D Gene Expression Analysis C->D Validates functional consequence A1 In Vitro Kinase Assay (IC50 Determination) A1->A B1 Biotinylated Probe Pulldown B1->B B2 Cellular Thermal Shift Assay (CETSA) B2->B C1 Western Blot for pSer2-Pol II C1->C D1 RT-qPCR of DDR Genes D1->D D2 ChIP-seq for Pol II Occupancy D2->D D3 RNA-seq D3->D

A typical experimental workflow for validating the on-target effects of this compound.

This compound Signaling Pathway

This compound exerts its effect by inhibiting CDK12/13, which are critical for the phosphorylation of RNA Polymerase II at the serine 2 position of its C-terminal domain. This phosphorylation event is a key step in the transition from transcription initiation to productive elongation. By blocking this step, this compound leads to a reduction in the expression of specific genes, particularly long genes and those involved in the DNA Damage Response (DDR).[2][3]

This compound Signaling Pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 inhibits PolII RNA Polymerase II CDK12_13->PolII phosphorylates (Ser2) pSer2 pSer2-Pol II PolII->pSer2 Elongation Transcription Elongation pSer2->Elongation DDR_Genes DDR & Super-Enhancer Gene Expression Elongation->DDR_Genes Cell_Death Apoptosis DDR_Genes->Cell_Death downregulation leads to

Signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of this compound on recombinant CDK12 and CDK13.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant CDK12/cyclin K or CDK13/cyclin K, a suitable substrate (e.g., a peptide mimicking the Pol II CTD), and [γ-³²P]ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30 minutes) to allow for phosphorylation.

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated ³²P using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Biotinylated Probe Pulldown)

This assay confirms that this compound binds to CDK12 and CDK13 within a cellular context.

Methodology:

  • Cell Treatment: Treat cells (e.g., Jurkat) with varying concentrations of this compound or a vehicle control for a specific duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Biotinylated Probe Incubation: Add a biotinylated analog of a broad-spectrum CDK inhibitor (e.g., bio-THZ1) to the cell lysates. This probe will bind to available CDK7, CDK12, and CDK13 that are not occupied by this compound.

  • Streptavidin Pulldown: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its bound proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the presence of CDK12, CDK13, and CDK7 (as a control for selectivity) by Western blotting using specific antibodies. A decrease in the amount of pulled-down CDK12 and CDK13 with increasing concentrations of this compound indicates successful target engagement.

Western Blot for Phospho-Ser2 of RNA Polymerase II

This experiment assesses the functional consequence of this compound's inhibition of CDK12/13 on their primary substrate in cells.

Methodology:

  • Cell Treatment: Treat cells with a dose-range of this compound for a defined time (e.g., 6 hours).

  • Protein Extraction: Prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated Ser2 of the Pol II CTD.

    • As loading controls, also probe for total RNA Polymerase II and a housekeeping protein (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the pSer2-Pol II signal indicates on-target activity of this compound.[2][3]

Gene Expression Analysis (RT-qPCR)

This assay measures the downstream effect of this compound on the transcription of specific target genes known to be regulated by CDK12/13, such as those involved in the DNA Damage Response (DDR).

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 6 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit or a standard protocol (e.g., Trizol).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for DDR genes (e.g., BRCA1, FANCF, ERCC4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method. A significant decrease in the expression of DDR genes in this compound-treated cells compared to controls confirms the intended biological effect.[2]

References

THZ531: A Comparative Analysis of Selectivity for CDK12/13 Over Transcriptional Kinases CDK7 and CDK9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the covalent inhibitor THZ531, focusing on its selectivity for Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13) versus the closely related transcriptional kinases CDK7 and CDK9. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive overview for research and drug development applications.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against CDK12, CDK13, CDK7, and CDK9 was determined using radiometric kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. The data clearly demonstrates that this compound is significantly more potent against CDK12 and CDK13 than against CDK7 and CDK9.

Target KinaseIC50 (nM)Fold Selectivity (vs. CDK12)Fold Selectivity (vs. CDK13)
CDK13 69[1][2][3][4][5]2.3x-
CDK12 158[1][2][3][4][5]-0.44x
CDK7 8,500[1][2][3]>53x>123x
CDK9 10,500[1][2][3]>66x>152x

Note: Fold selectivity is calculated by dividing the IC50 value of the off-target kinase (CDK7 or CDK9) by the IC50 value of the primary target kinase (CDK12 or CDK13).

The results show that this compound exhibits a more than 50-fold weaker inhibition of CDK7 and CDK9 compared to its potent inhibition of CDK12 and CDK13.[1][2] This high degree of selectivity is a critical attribute for a chemical probe or potential therapeutic agent, as it minimizes off-target effects and associated toxicities.

Mechanism of Action and Cellular Effects

This compound is a first-in-class covalent inhibitor that irreversibly binds to a unique cysteine residue located outside the kinase domain of CDK12 and CDK13.[6][7] This covalent modification leads to the inhibition of their kinase activity. The primary downstream effect of CDK12 and CDK13 inhibition by this compound is a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2).[1][8] This specific phosphorylation event is crucial for transcriptional elongation. Consequently, this compound treatment leads to a loss of expression of genes involved in the DNA damage response (DDR) and those associated with super-enhancers.[1][6] This disruption of critical cellular processes ultimately induces apoptosis, or programmed cell death, in a dose- and time-dependent manner.[1][8] In Jurkat cells, this compound has been shown to irreversibly reduce cell proliferation with an IC50 of 50 nM.[1][2]

Experimental Protocols

Radiometric Kinase Assay for IC50 Determination

This protocol outlines the general steps for determining the IC50 values of a kinase inhibitor using a radiometric assay, as was done for this compound.

Objective: To measure the enzymatic activity of CDK7, CDK9, CDK12, and CDK13 in the presence of varying concentrations of this compound to determine the IC50 values.

Materials:

  • Recombinant human CDK7/Cyclin H, CDK9/Cyclin T1, CDK12/Cyclin K, and CDK13/Cyclin K complexes.

  • Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).

  • This compound dissolved in DMSO.

  • [γ-³²P]ATP (radiolabeled ATP).

  • Unlabeled ATP.

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT).

  • Phosphocellulose paper.

  • Wash buffer (e.g., phosphoric acid).

  • Scintillation counter.

Procedure:

  • Kinase Reaction Preparation: A master mix for the kinase reaction is prepared containing the kinase reaction buffer, the respective recombinant CDK/cyclin complex, and the substrate peptide.

  • Inhibitor Dilution: A serial dilution of this compound is prepared in DMSO.

  • Reaction Initiation: The kinase reaction is initiated by adding the master mix to wells of a microplate containing the diluted this compound or DMSO (as a control).

  • Pre-incubation: The plate is pre-incubated for a specific time to allow the inhibitor to bind to the kinase.

  • Phosphorylation Reaction: The phosphorylation reaction is started by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for each kinase.

  • Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is terminated. This can be done by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

  • Substrate Capture and Washing: The phosphocellulose paper binds the phosphorylated substrate. The paper is then washed multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (Jurkat Cells)

Objective: To assess the effect of this compound on the proliferation of Jurkat T-cell acute lymphoblastic leukemia cells.

Materials:

  • Jurkat cells.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

  • This compound dissolved in DMSO.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Procedure:

  • Cell Seeding: Jurkat cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in fresh culture medium.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO (vehicle control).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: The luminescent signal is measured using a luminometer.

  • Data Analysis: The cell viability for each treatment is expressed as a percentage of the DMSO control. The IC50 value for cell proliferation is calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating kinase inhibitors.

CDK7, CDK9, CDK12/13 in Transcriptional Regulation cluster_0 Transcription Initiation cluster_1 Promoter-Proximal Pausing & Release cluster_2 Transcriptional Elongation cluster_3 Inhibition by this compound TFIIH TFIIH CDK7 CDK7 TFIIH->CDK7 contains Pol II Pol II CDK7->Pol II P-Ser5 Ser5-P Ser5-P Pol II->Ser5-P results in P-TEFb P-TEFb CDK9 CDK9 P-TEFb->CDK9 contains Pol II_paused Paused Pol II CDK9->Pol II_paused P-Ser2 Ser2-P_early Ser2-P Pol II_paused->Ser2-P_early release CDK12/13 CDK12/13 Pol II_elongating Elongating Pol II CDK12/13->Pol II_elongating P-Ser2 DDR Gene Expression DDR Gene Expression CDK12/13->DDR Gene Expression promotes Ser2-P_elong Sustained Ser2-P Pol II_elongating->Ser2-P_elong maintains mRNA mRNA Ser2-P_elong->mRNA synthesis This compound This compound This compound->CDK12/13 inhibits This compound->DDR Gene Expression downregulates Apoptosis Apoptosis DDR Gene Expression->Apoptosis suppression leads to

Caption: Role of CDKs in Transcription and this compound's Impact.

Experimental Workflow for Kinase Inhibitor Evaluation Start Start Inhibitor Synthesis Inhibitor Synthesis Start->Inhibitor Synthesis Biochemical Assay Biochemical Assay (Radiometric Kinase Assay) Inhibitor Synthesis->Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Cell-Based Assays Cell-Based Assays (Proliferation, Apoptosis) Determine IC50->Cell-Based Assays Potent & Selective Determine Cellular Potency Determine Cellular Potency Cell-Based Assays->Determine Cellular Potency In Vivo Studies In Vivo Studies Determine Cellular Potency->In Vivo Studies Active in Cells End End In Vivo Studies->End

Caption: Workflow for Kinase Inhibitor Characterization.

References

A Comparative Analysis of THZ531 and Dinaciclib: Potent Cyclin-Dependent Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed comparative analysis of two notable CDK inhibitors, THZ531 and dinaciclib, intended for researchers, scientists, and drug development professionals. By examining their mechanisms of action, target selectivity, and effects on cancer cells, supported by experimental data, this document aims to offer a comprehensive resource for evaluating their potential applications in oncology research.

Introduction to this compound and Dinaciclib

This compound is a selective and covalent inhibitor of CDK12 and CDK13.[1][2][3][4][5] Its mechanism involves irreversibly binding to a cysteine residue located outside the kinase domain of these enzymes.[3][6] CDK12 and CDK13 are crucial regulators of transcriptional elongation, and their inhibition by this compound leads to a loss of expression of genes involved in the DNA damage response (DDR) and those associated with super-enhancers.[1][3][7][8][9] This targeted approach induces a state of "BRCAness" in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.[1]

Dinaciclib , on the other hand, is a potent, small-molecule inhibitor with a broader spectrum of activity, targeting multiple CDKs including CDK1, CDK2, CDK5, and CDK9.[10][11][12][13][14][15] Its multi-targeted nature allows it to disrupt both cell cycle progression and transcriptional regulation.[11][12] By inhibiting CDKs essential for the G1/S and G2/M transitions, dinaciclib effectively halts cell proliferation.[12][14] Furthermore, its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of anti-apoptotic proteins.[11] Dinaciclib is currently being evaluated in clinical trials for various malignancies.[15]

Mechanism of Action and Signaling Pathways

The distinct target profiles of this compound and dinaciclib result in different downstream cellular effects.

This compound primarily impacts transcriptional regulation. By inhibiting CDK12 and CDK13, it reduces the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine 2 position (pSer2), a critical step for transcriptional elongation.[1][3][16][17] This leads to the premature termination of transcription for a specific subset of genes, particularly long genes and those involved in the DNA damage response, such as BRCA1.[1][7][8][9][17]

THZ531_Pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 PolII_pSer2 RNA Pol II (pSer2) CDK12_13->PolII_pSer2 Transcription_Elongation Transcriptional Elongation PolII_pSer2->Transcription_Elongation DDR_Genes DDR Gene Expression (e.g., BRCA1) Transcription_Elongation->DDR_Genes Apoptosis Apoptosis DDR_Genes->Apoptosis

Figure 1. this compound Signaling Pathway.

Dinaciclib's broader CDK inhibition affects multiple cellular processes. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M checkpoints.[10][12][14] Inhibition of CDK9 disrupts transcriptional elongation, leading to decreased levels of anti-apoptotic proteins like Mcl-1.[11] This dual action of cell cycle arrest and induction of apoptosis contributes to its potent anti-tumor activity.

Dinaciclib_Pathway Dinaciclib Dinaciclib CDK1_2 CDK1 / CDK2 Dinaciclib->CDK1_2 CDK9 CDK9 Dinaciclib->CDK9 Cell_Cycle Cell Cycle Progression (G1/S, G2/M) CDK1_2->Cell_Cycle Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) CDK9->Transcription Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Figure 2. Dinaciclib Signaling Pathway.

Quantitative Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Dinaciclib Against Various Kinases
KinaseThis compound IC50 (nM)Dinaciclib IC50 (nM)Reference
Primary Targets
CDK12158Not a primary target[4][5]
CDK1369Not a primary target[4][5]
CDK1Not a primary target3[17]
CDK2Not a primary target1[17]
CDK5Not a primary target1[17]
CDK910,5004[4][17]
Other Kinases
CDK78,500-[4]
JNK1--[18]
JNK2--[18]
JNK3--[18]
GSK3A--[18]
RSK2--[18]

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative Anti-proliferative Activity (IC50) of this compound and Dinaciclib in Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (nM)Dinaciclib IC50 (nM)Reference
JurkatT-cell Acute Lymphoblastic Leukemia50-[4][5]
KMS18Multiple Myeloma~100-200-[1]
KMS28Multiple Myeloma~100-200-[1]
Ca9-22Oral Squamous Cell Carcinoma-<25[12]
OECM-1Oral Squamous Cell Carcinoma-<25[12]
HSC-3Oral Squamous Cell Carcinoma-<25[12]
A2780Ovarian Cancer-~13.8 - 123.5[13]
OVCAR3Ovarian Cancer-~13.8 - 123.5[13]
EGI-1Biliary Tract Cancer-6.8 - 33.3[10]
HuCCt-1Biliary Tract Cancer-6.8 - 33.3[10]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro kinase inhibitory activity of compounds like this compound and dinaciclib.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP (radiolabeled or cold) - Inhibitor (this compound/Dinaciclib) Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Measure_Activity Measure Kinase Activity (e.g., radioactivity, fluorescence) Stop_Reaction->Measure_Activity Analyze_Data Analyze Data and Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Figure 3. Kinase Inhibition Assay Workflow.
  • Reagent Preparation : Recombinant human CDK enzymes, a suitable substrate (e.g., a peptide derived from a known CDK substrate), and ATP are prepared in a kinase assay buffer. The inhibitors, this compound or dinaciclib, are serially diluted to the desired concentrations.

  • Kinase Reaction : The kinase and inhibitor are pre-incubated for a defined period. The reaction is initiated by the addition of the substrate and ATP (often [γ-³²P]ATP for radiometric assays).

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Reaction Termination : The reaction is stopped, typically by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

  • Detection : The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³²P. For non-radiometric assays, this may involve fluorescence or luminescence detection.

  • Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of this compound or dinaciclib for a specified duration (e.g., 72 hours).

  • MTT Addition : After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation : The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Cells are treated with this compound or dinaciclib at the desired concentrations and for the appropriate time to induce apoptosis.

  • Cell Harvesting : Adherent cells are detached using a gentle method (e.g., trypsinization), and both adherent and suspension cells are collected by centrifugation.

  • Cell Staining : The cells are washed and then resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).[2][19][20]

  • Incubation : The cells are incubated in the dark to allow for staining.

  • Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.[19]

  • Data Analysis : The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Western Blotting for PARP Cleavage

Cleavage of poly(ADP-ribose) polymerase (PARP) is a hallmark of apoptosis.

  • Protein Extraction : Following treatment with this compound or dinaciclib, cells are lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for PARP that recognizes both the full-length and cleaved forms.[21][22][23][24][25] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection : The protein bands are visualized using a chemiluminescent substrate. The appearance of the cleaved PARP fragment indicates the induction of apoptosis.[23][25]

Conclusion

This compound and dinaciclib represent two distinct strategies for targeting CDKs in cancer. This compound offers a highly selective approach by covalently inhibiting CDK12 and CDK13, thereby disrupting transcriptional regulation and inducing a synthetic lethal phenotype in certain cancer contexts. Dinaciclib, as a pan-CDK inhibitor, exerts its anti-tumor effects through the dual mechanisms of cell cycle arrest and induction of apoptosis. The choice between these inhibitors will depend on the specific cancer type, its underlying genetic and molecular characteristics, and the desired therapeutic strategy. The data and protocols presented in this guide provide a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising CDK inhibitors.

References

A Comparative Guide to THZ531 Analogs: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of THZ531 and its analogs, focusing on their structure-activity relationships (SAR), inhibitory profiles, and cellular effects. This compound is a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), key regulators of transcriptional elongation and the DNA damage response (DDR).[1][2] Analogs of this compound have been developed to improve potency, selectivity, and pharmacokinetic properties, leading to the discovery of promising candidates like BSJ-01-175.[3][4]

Core Structural Features and Mechanism of Action

This compound and its analogs are characterized by a core structure that binds to the ATP pocket of CDK12/13 and a reactive acrylamide "warhead" that forms a covalent bond with a non-catalytic cysteine residue (Cys1039 in CDK12) located in a C-terminal extension of the kinase domain.[3][5] This covalent modification leads to irreversible inhibition of the kinase. The selectivity of these inhibitors for CDK12/13 over other kinases, such as CDK7, is attributed to the 3-aminopiperidine moiety, which positions the acrylamide group to react specifically with the target cysteine in CDK12/13.[3][6]

dot

THZ531_Core_Structure cluster_core Core Scaffold cluster_warhead Reactive Moiety Indole Indole Ring Pyrimidine Pyrimidine Ring Indole->Pyrimidine Binds in ATP pocket Piperidine Piperidine Linker Pyrimidine->Piperidine Acrylamide Acrylamide Warhead Piperidine->Acrylamide Positions for covalent bond Cys1039 Cys1039 (CDK12) Acrylamide->Cys1039 Forms covalent bond with CDK12 Cys1039

Caption: Core structure of this compound analogs.

Comparative Inhibitory Activity

The development of this compound analogs has been driven by systematic modifications to its core structure. These modifications have led to compounds with improved potency and selectivity. The following table summarizes the inhibitory concentrations (IC50) of this compound and its key analog, BSJ-01-175, against various cyclin-dependent kinases.

CompoundCDK12 IC50 (nM)CDK13 IC50 (nM)CDK7 IC50 (µM)CDK9 IC50 (µM)Jurkat Cell Proliferation IC50 (nM)Reference
This compound 158698.510.550[7][8][9]
BSJ-01-175 155155>10>10-[3]

Data presented as IC50 values, the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have explored various modifications to the this compound scaffold to understand its structure-activity relationship.[3]

  • Modifications to the Phenyl Ring: Replacing the chloride on the phenyl ring with bulkier groups like cyclopropane or trifluoromethyl resulted in a significant loss of activity, suggesting steric hindrance in the binding pocket.[6]

  • Piperidine Ring Analogs: Altering the size of the saturated ring linker (e.g., replacing piperidine with pyrrolidine or azepane) led to varied effects on potency, highlighting the importance of the linker in correctly positioning the reactive acrylamide group.[6]

  • Introduction of a Flexible Ether Linker: The development of BSJ-01-175 involved introducing a more flexible ether linker. This modification, compared to the more rigid amide or direct phenyl connections in other analogs, resulted in a compound with maintained potency against CDK12 and improved microsomal stability.[10]

Cellular Effects and Signaling Pathway

Inhibition of CDK12/13 by this compound and its analogs has profound effects on cellular processes, primarily through the disruption of transcription and the DNA damage response. CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcriptional elongation, particularly of long genes involved in the DDR pathway, such as BRCA1, BRCA2, and ATM.[7][10][11]

By inhibiting CDK12/13, these compounds reduce Pol II Ser2 phosphorylation, leading to premature transcription termination and downregulation of key DDR genes.[2][12] This creates a "BRCAness" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[1]

dot

CDK12_Signaling_Pathway cluster_nucleus Nucleus CDK12_CycK CDK12/CycK Complex RNAPII RNA Polymerase II (Pol II) CDK12_CycK->RNAPII Phosphorylates CTD Ser2 pRNAPII Phosphorylated Pol II (pSer2) Transcription_Elongation Transcription Elongation pRNAPII->Transcription_Elongation DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM) DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins Transcription & Translation Transcription_Elongation->DDR_Genes DNA_Repair DNA Repair DDR_Proteins->DNA_Repair This compound This compound / Analogs This compound->CDK12_CycK Inhibits

Caption: CDK12 signaling pathway and inhibition.

Experimental Protocols

Radiometric Kinase Assay (Representative Protocol)

This protocol is a composite representation for determining the in vitro inhibitory activity of compounds against CDK12.

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT, 0.01% Brij-35).

  • Enzyme and Substrate Preparation: Dilute recombinant human CDK12/Cyclin K complex and the substrate, GST-fused C-terminal domain (CTD) of RNA Polymerase II, in the kinase reaction buffer.[12]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, BSJ-01-175) in DMSO, followed by dilution in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, combine the CDK12/Cyclin K enzyme, the substrate, and the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding 3% phosphoric acid.

  • Measurement of Radioactivity: Spot the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding: Seed cells (e.g., Jurkat) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using a non-linear regression analysis.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Analog Synthesis Purification Purification (HPLC) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Kinase_Assay Radiometric Kinase Assay Structure_Verification->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Culture IC50_Determination->Cell_Culture Viability_Assay Cell Viability Assay (CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot Western Blot (pSer2 Pol II) Cell_Culture->Western_Blot

References

Safety Operating Guide

Navigating the Safe Disposal of Thz531: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective CDK12/CDK13 inhibitor Thz531, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific institutional protocols may vary, this guide provides essential information and a procedural framework for the safe handling and disposal of this compound, grounded in general principles of hazardous waste management.

Key Safety and Handling Information

This compound is a hazardous chemical that requires careful handling to avoid personal exposure and environmental contamination.[1] It is supplied as a crystalline solid and is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide.[1] All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

Quantitative Data for Laboratory Handling

For ease of reference, the following table summarizes key quantitative data for this compound solubility, which is crucial for preparing solutions and for subsequent decontamination and disposal procedures.

SolventSolubility
Ethanol~25 mg/mL
DMSO~20 mg/mL
Dimethylformamide (DMF)~30 mg/mL

Data sourced from Cayman Chemical product information.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its associated waste must adhere to local, state, and federal regulations.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following protocol outlines a general, safe, and compliant workflow for this compound disposal.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: All waste streams containing this compound must be identified and segregated. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).

    • Contaminated PPE (e.g., gloves).

  • Waste Container Selection:

    • Use clearly labeled, leak-proof, and chemically compatible waste containers.

    • For liquid waste (e.g., this compound dissolved in DMSO), use a designated container for halogenated or non-halogenated solvent waste, as appropriate.

    • For solid waste (e.g., contaminated gloves and labware), use a designated solid hazardous waste container.

  • Waste Accumulation:

    • Collect all this compound waste in the appropriate, labeled containers.

    • Do not mix this compound waste with other incompatible chemical waste.

    • Keep waste containers securely closed when not in use.

Experimental Protocol: Decontamination of Work Surfaces
  • Preparation of Decontamination Solution: Prepare a suitable decontamination solution. Based on the provided SDS information, scrubbing surfaces with alcohol is a recommended practice.[2]

  • Surface Cleaning:

    • In the event of a spill, absorb the liquid with a finely-powdered, liquid-binding material (e.g., diatomite, universal binders).[2]

    • Thoroughly wipe down all work surfaces and equipment that may have come into contact with this compound.

    • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.

Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.

  • Regulatory Compliance: Ensure all labeling and documentation are completed in accordance with your institution's policies and regulatory requirements. This compound must not be disposed of with household garbage or allowed to enter the sewage system.[3]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from initial handling to final disposal.

Thz531_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_decon Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) B Handle this compound in a Designated Area A->B C Unused this compound B->C D This compound Solutions B->D E Contaminated Labware & PPE B->E H Absorb Spills with Inert Material B->H F Solid Hazardous Waste (Labeled Container) C->F G Liquid Hazardous Waste (Labeled Container) D->G E->F K Arrange for Professional Hazardous Waste Disposal (Contact EHS) F->K G->K I Decontaminate Surfaces with Alcohol H->I J Dispose of Cleaning Materials as Solid Waste I->J J->F

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Thz531

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for Thz531, a covalent inhibitor of CDK12 and CDK13.[1][2] Given that the full toxicological properties of this compound may not be known, it should be treated as a hazardous substance.[3] Adherence to these procedures is essential to ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and professionals in drug development.

Immediate Safety Precautions

This compound is intended for research use only and is not for human or veterinary use.[1][3] Standard safety protocols for handling potentially hazardous chemicals must be strictly followed.

  • Contact: Avoid all direct contact. Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[3]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or other primary engineering control to avoid dust and aerosol formation.[4]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound.[5] The following PPE should be worn at all times when handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated gloves (tested to ASTM D6978 standard).[6]Prevents skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.
Body Protection A long-sleeved, impermeable laboratory coat that closes in the front.Protects skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid powder outside of a ventilated enclosure.Prevents inhalation of fine powder.
Foot Protection Closed-toe shoes.Protects feet from spills.

Logistical Information: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and ensure laboratory safety.

ParameterSpecification
Form Crystalline solid / Solid powder.[1][3]
Long-Term Storage Store at -20°C for long-term stability (months to years).[1][3]
Short-Term Storage Can be stored at 0-4°C for short periods (days to weeks).[1]
Shipping Shipped at ambient temperature as a non-hazardous chemical for transport purposes.[1]
Stability Stable for at least 4 years when stored correctly.[3][7]
Stock Solutions Store stock solutions at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles.[2]

Operational Plan: Handling and Experimental Protocols

This section provides step-by-step guidance for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Unpacking

  • Wear single-use, chemotherapy-rated gloves when unpacking the shipment.[6]

  • Inspect the container for any signs of damage or leakage.

  • Verify the label and quantity against the order.

  • Immediately transfer the compound to its designated, temperature-controlled storage location.

2. Preparation of Stock Solutions

  • All weighing and solution preparation must be conducted within a certified chemical fume hood or a powder containment balance enclosure.

  • Before use, review the complete Safety Data Sheet (SDS) provided by the supplier.[3]

  • This compound is soluble in several organic solvents.[3] A stock solution can be prepared by dissolving the solid in the solvent of choice, which should be purged with an inert gas.[3]

Quantitative Solubility Data

SolventApproximate Solubility
Dimethylformamide (DMF)~30 mg/mL[3][7]
Ethanol~25 mg/mL[3][7]
Dimethyl sulfoxide (DMSO)~20-100 mg/mL[1][3][8][9]
  • After dissolving, cap the vial securely and use paraffin film to seal it.

  • Label the vial clearly with the compound name, concentration, solvent, date, and your initials.

3. Use in Experiments

  • When performing dilutions or adding the compound to experimental setups, always wear the full required PPE.

  • Work over a disposable, absorbent bench liner to contain any potential spills.

  • All equipment that comes into contact with this compound (pipette tips, tubes, flasks) should be considered contaminated.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, and consumables should be collected in a dedicated, clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, properly labeled hazardous waste container.

  • Decontamination: Decontaminate surfaces and non-disposable equipment by scrubbing with a suitable solvent (e.g., alcohol), and dispose of the cleaning materials as hazardous waste.[4]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[4]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Cleanup & Disposal Receive Receive & Inspect Shipment Store Store at -20°C Receive->Store Intact DonPPE Don Full PPE Store->DonPPE For Use FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh PrepareSol Prepare Stock Solution Weigh->PrepareSol Experiment Use in Experiment PrepareSol->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Spill Spill or Exposure Experiment->Spill Accident DisposeWaste Dispose of Contaminated Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Emergency Follow Emergency Procedures Spill->Emergency

Caption: Workflow diagram illustrating the key procedural steps for safely handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.